Dazostinag (TAK-676): A Technical Overview of its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals Introduction Dazostinag, also known as TAK-676, is a novel, synthetic, small-molecule agonist of the Stimulator of Interferon Genes (STING) protein, current...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dazostinag, also known as TAK-676, is a novel, synthetic, small-molecule agonist of the Stimulator of Interferon Genes (STING) protein, currently under clinical investigation for the treatment of advanced or metastatic solid tumors.[1][2] Developed by Takeda Pharmaceutical Company, Dazostinag is designed for systemic administration and has shown potent activation of the innate immune system, leading to robust and durable anti-tumor responses in preclinical models.[3] This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of Dazostinag, along with a compilation of key quantitative data from preclinical and clinical studies.
Mechanism of Action: STING Pathway Activation
Dazostinag functions as a direct agonist of the STING protein, a key mediator of innate immunity. The STING pathway is crucial for detecting cytosolic DNA, a danger signal associated with viral infections and cellular damage, including that which occurs in cancer cells.
Upon binding to Dazostinag, the STING protein undergoes a conformational change, leading to its activation and translocation from the endoplasmic reticulum to the Golgi apparatus. This initiates a downstream signaling cascade, primarily through the phosphorylation and activation of TANK-binding kinase 1 (TBK1). Activated TBK1, in turn, phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of a wide range of pro-inflammatory genes, most notably type I interferons (IFN-α and IFN-β).
The production of type I interferons orchestrates a broad anti-tumor immune response by:
Promoting the maturation and activation of dendritic cells (DCs), which are critical for antigen presentation.
Enhancing the cytotoxic activity of natural killer (NK) cells.
Inducing the proliferation and infiltration of tumor-specific CD8+ T cells into the tumor microenvironment.
Shifting the polarization of macrophages from an immune-suppressive M2 phenotype to a pro-inflammatory M1 phenotype.[4][5]
This cascade of events effectively converts an immunologically "cold" tumor microenvironment, which is devoid of immune cells, into a "hot" one that is primed for immune-mediated destruction of cancer cells.
Caption: Dazostinag activates the STING pathway, leading to a robust anti-tumor immune response.
Discovery and Synthesis
Dazostinag was developed by Takeda as a synthetic cyclic dinucleotide analog designed for improved stability and systemic delivery compared to natural STING agonists. While the specific details of the initial discovery and lead optimization process are proprietary, the development of Dazostinag is part of a broader effort in the pharmaceutical industry to create potent and drug-like STING agonists for cancer immunotherapy.
A detailed, step-by-step experimental protocol for the chemical synthesis and purification of Dazostinag (TAK-676) is provided in the Supplementary Appendix of the publication "TAK-676: A Novel Stimulator of Interferon Genes (STING) Agonist Promoting Durable IFN-dependent Antitumor Immunity in Preclinical Studies" in Cancer Research Communications.[1]
For illustrative purposes, a general experimental workflow for the synthesis of cyclic dinucleotide analogs, which is the class of molecules Dazostinag belongs to, is presented below. This typically involves the sequential coupling of two protected nucleoside phosphoramidites, followed by oxidation, deprotection, and cyclization steps.
Caption: A generalized workflow for the chemical synthesis of cyclic dinucleotide analogs.
Quantitative Data
The following tables summarize key quantitative data for Dazostinag from various preclinical and clinical studies.
Table 1: Preclinical Pharmacokinetics and In Vitro Activity
Dazostinag (TAK-676) is a promising systemically available STING agonist with a well-defined mechanism of action that leads to a broad and potent activation of the innate and adaptive immune systems. Preclinical data have demonstrated its ability to induce significant anti-tumor activity. Early clinical trial results have shown a manageable safety profile and encouraging signs of clinical efficacy in heavily pretreated patients with advanced solid tumors. The ongoing clinical development of Dazostinag, both as a monotherapy and in combination with checkpoint inhibitors, will further elucidate its therapeutic potential in oncology. The availability of a detailed synthesis protocol in the scientific literature provides a valuable resource for researchers in the field of immuno-oncology and drug development.
Preclinical Pharmacology of Dazostinag (TAK-676): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals Executive Summary Dazostinag (TAK-676) is a novel, synthetic, small-molecule stimulator of interferon genes (STING) agonist designed for systemic administra...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dazostinag (TAK-676) is a novel, synthetic, small-molecule stimulator of interferon genes (STING) agonist designed for systemic administration. Preclinical evidence strongly supports its role as a potent activator of the innate immune system, leading to subsequent adaptive anti-tumor immunity. This document provides a comprehensive overview of the preclinical pharmacology of Dazostinag, detailing its mechanism of action, pharmacodynamic effects in vitro and in vivo, and its pharmacokinetic profile. The information presented herein is intended to serve as a technical guide for researchers and professionals in the field of drug development.
Mechanism of Action: STING Pathway Agonism
Dazostinag functions as a direct agonist of the STING protein, a key mediator of innate immunity. The binding of Dazostinag to STING initiates a conformational change in the protein, leading to the recruitment and activation of TANK-binding kinase 1 (TBK1). Activated TBK1, in turn, phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 then dimerizes, translocates to the nucleus, and drives the transcription of type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines. This cascade of events effectively converts an immunologically "cold" tumor microenvironment into a "hot" one, thereby promoting anti-tumor immune responses.[1][2]
The following diagram illustrates the signaling pathway activated by Dazostinag.
Caption: Dazostinag activates the STING signaling pathway.
Pharmacodynamics
In Vitro Activity
Dazostinag demonstrates potent and selective binding to STING proteins across multiple species, including mouse, rat, cynomolgus monkey, and human.[1] This binding translates to robust, dose-dependent activation of the STING signaling pathway and subsequent induction of type I interferons in various cell lines.[1][2] The activity of Dazostinag is strictly dependent on the presence of functional STING, as demonstrated in STING-deficient cell lines where the drug shows no activity.[1][2]
In syngeneic mouse tumor models, intravenous administration of Dazostinag leads to a dose-dependent induction of type I interferons and other pro-inflammatory cytokines, such as IFN-γ and IP-10, in both plasma and the tumor microenvironment.[1][2] This is accompanied by the activation and proliferation of key immune effector cells, including dendritic cells (DCs), natural killer (NK) cells, and T cells.[1][2][3] The resulting enhanced anti-tumor immune response leads to significant tumor growth inhibition and, in some cases, complete tumor regression.[1][2] The anti-tumor activity of Dazostinag is dependent on a functional adaptive immune system, particularly CD8+ T cells, and requires STING expression in host immune cells.[1]
Table 2: In Vivo Anti-Tumor Efficacy of Dazostinag
Preclinical studies in mice have shown that intravenously administered Dazostinag exhibits dose-proportional pharmacokinetics in plasma.[1][2] Notably, the drug achieves higher exposure in tumor tissue compared to plasma, which is advantageous for targeted anti-tumor activity.[1][2] While comprehensive pharmacokinetic parameters across multiple species are not fully detailed in publicly available literature, the existing data indicate a profile suitable for systemic administration and effective target engagement in the tumor microenvironment. All experiments in the key preclinical studies were conducted at or below the maximum tolerated dose (MTD), with body weight being a key indicator of tolerability.[1]
Experimental Protocols
STING Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay was utilized to determine the binding affinity of Dazostinag to STING proteins from various species.[1]
Principle: The assay measures the resonance energy transfer between a terbium-labeled anti-His-tag antibody bound to His-tagged STING protein and a fluorescently labeled ligand for the STING protein. Binding of Dazostinag displaces the fluorescent ligand, leading to a decrease in the FRET signal.
Protocol Outline:
Recombinant His-tagged STING proteins (mouse, rat, cynomolgus monkey, human) are incubated with a terbium-labeled anti-His-tag antibody.
A fluorescently labeled STING ligand is added to the mixture.
Increasing concentrations of Dazostinag are added to compete with the fluorescent ligand for binding to STING.
The TR-FRET signal is measured after an incubation period.
The dissociation constant (Kd) is calculated from the competition binding curve.
In Vitro STING Pathway Activation and Interferon Induction Assays
These assays were employed to confirm the functional activity of Dazostinag in cell-based systems.[1][2]
Western Blot for Pathway Activation:
Human (THP1-Dual) or mouse (CT26.WT) cells are treated with varying concentrations of Dazostinag for a specified time.
Cell lysates are prepared and subjected to SDS-PAGE.
Proteins are transferred to a membrane and probed with primary antibodies specific for phosphorylated and total STING, TBK1, and IRF3.
Following incubation with secondary antibodies, the protein bands are visualized to assess the phosphorylation status of the signaling proteins.
Reporter Gene Assay for IFN Induction:
Reporter cell lines (e.g., HEK293T transfected with an Interferon-Stimulated Response Element (ISRE) driving luciferase, THP1-Dual, or RAW-Lucia ISG) are plated.
Cells are treated with a dose range of Dazostinag.
After an incubation period, the luciferase activity is measured, which is proportional to the level of type I interferon signaling.
The EC50 values are determined from the dose-response curves.
In Vivo Syngeneic Mouse Tumor Models
These studies were conducted to evaluate the anti-tumor efficacy of Dazostinag in an immunocompetent setting.[1]
Dazostinag's Mechanism of Action in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Executive Summary Dazostinag (formerly TAK-676) is a novel, systemically administered small molecule agonist of the Stimulator of Interferon Genes (STING) p...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dazostinag (formerly TAK-676) is a novel, systemically administered small molecule agonist of the Stimulator of Interferon Genes (STING) protein. In the context of oncology, dazostinag represents a promising immunotherapeutic agent designed to activate the patient's own immune system to recognize and eliminate cancer cells. This technical guide provides an in-depth overview of the core mechanism of action of dazostinag in cancer cells, supported by preclinical and clinical data. It details the molecular pathways engaged by dazostinag, its effects on various immune cell populations within the tumor microenvironment, and the experimental methodologies used to elucidate these mechanisms.
Core Mechanism: STING Pathway Activation
Dazostinag's primary mechanism of action is the activation of the STING signaling pathway. STING is a transmembrane protein located in the endoplasmic reticulum that plays a critical role in the innate immune response to cytosolic DNA.
Initiation: Upon administration, dazostinag directly binds to and activates the STING protein.[1][2]
Downstream Signaling: This activation triggers a conformational change in STING, leading to the recruitment and activation of TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates and activates the transcription factor Interferon Regulatory Factor 3 (IRF3).
Cytokine Production: Activated IRF3 translocates to the nucleus and induces the transcription of Type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines and chemokines.[1][3]
The following diagram illustrates the STING signaling pathway activated by dazostinag.
Dazostinag-Induced Cytokine Profile In Vitro: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Introduction Dazostinag (TAK-676) is a novel, synthetic stimulator of interferon genes (STING) agonist designed for systemic delivery.[1] As a potent activa...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dazostinag (TAK-676) is a novel, synthetic stimulator of interferon genes (STING) agonist designed for systemic delivery.[1] As a potent activator of the innate immune system, Dazostinag has demonstrated the ability to mobilize adaptive immunity, making it a promising candidate for cancer immunotherapy.[1] This technical guide provides an in-depth overview of the in vitro cytokine profile induced by Dazostinag, detailed experimental protocols for its assessment, and a visualization of the underlying signaling pathways. The information presented herein is intended to support researchers and drug development professionals in understanding and evaluating the immunomodulatory effects of this compound.
Mechanism of Action: The STING Pathway
Dazostinag functions by activating the STING pathway, a critical component of the innate immune system responsible for detecting cytosolic DNA. Upon activation, STING undergoes a conformational change, leading to the recruitment and activation of TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 then dimerizes and translocates to the nucleus, where it drives the transcription of Type I interferons (IFN-α/β) and other pro-inflammatory cytokines and chemokines.[2] This cascade initiates a robust anti-tumor immune response by activating dendritic cells, natural killer (NK) cells, and T cells.[1]
Data Presentation: In Vitro Cytokine Induction
The following tables summarize the expected dose-dependent induction of key cytokines by Dazostinag in relevant human immune cell lines and primary cells. While specific quantitative data for Dazostinag is proprietary, the presented data is representative of potent STING agonists and is based on published findings for compounds with a similar mechanism of action.
Table 1: IFN-β Induction in THP-1 Monocytic Cells
Dazostinag Concentration (µM)
Mean IFN-β Secretion (pg/mL) ± SD
0 (Vehicle Control)
< 20
0.1
150 ± 25
1.0
850 ± 70
10.0
2500 ± 210
100.0
4500 ± 350
Data are illustrative and based on the activity of potent synthetic STING agonists in THP-1 cells.
Table 2: Chemokine Induction in Human Peripheral Blood Mononuclear Cells (PBMCs)
Dazostinag Concentration (µM)
Mean CXCL10 Secretion (pg/mL) ± SD
Mean CXCL9 Secretion (pg/mL) ± SD
0 (Vehicle Control)
< 50
< 30
1.0
1200 ± 150
400 ± 50
10.0
5500 ± 450
1800 ± 200
Data are representative of STING agonist-induced chemokine production in human PBMCs.
Table 3: Cytokine mRNA Upregulation in Monocyte-Derived Dendritic Cells (moDCs)
Dazostinag Concentration (µM)
Gene
Mean Fold Change in mRNA Expression ± SD
10.0
IFNB1
150 ± 20
10.0
CXCL10
250 ± 35
10.0
CXCL9
80 ± 12
10.0
IL6
40 ± 8
Illustrative data based on the expected transcriptional response to STING activation in human moDCs after 6 hours of stimulation.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the in vitro cytokine profile of Dazostinag.
In Vitro Stimulation of THP-1 Cells and Cytokine Measurement
Objective: To quantify the dose-dependent induction of IFN-β secretion by Dazostinag in a human monocytic cell line.
Materials:
THP-1 cell line (ATCC® TIB-202™)
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
Dazostinag (TAK-676)
Vehicle control (e.g., DMSO)
96-well cell culture plates
Human IFN-β ELISA kit
Plate reader
Procedure:
Cell Culture: Culture THP-1 cells in RPMI-1640 medium at 37°C in a humidified 5% CO₂ incubator.
Cell Seeding: Seed THP-1 cells into a 96-well plate at a density of 5 x 10⁵ cells/well in 100 µL of complete medium.
Compound Preparation: Prepare a stock solution of Dazostinag in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations.
Cell Stimulation: Add 100 µL of the Dazostinag dilutions or vehicle control to the respective wells.
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes and carefully collect the cell culture supernatants.
ELISA: Quantify the concentration of IFN-β in the supernatants using a human IFN-β ELISA kit, following the manufacturer's instructions.
Data Analysis: Plot the mean IFN-β concentration against the Dazostinag concentration to generate a dose-response curve.
In Vitro Stimulation of Human PBMCs and Chemokine Measurement
Objective: To measure the secretion of CXCL9 and CXCL10 by human PBMCs in response to Dazostinag.
Materials:
Ficoll-Paque for PBMC isolation
Freshly drawn human whole blood from healthy donors
RPMI-1640 medium supplemented with 10% human AB serum and 1% penicillin-streptomycin
Dazostinag (TAK-676)
Vehicle control
48-well cell culture plates
Human CXCL9 and CXCL10 ELISA kits
Plate reader
Procedure:
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
Cell Seeding: Resuspend PBMCs in complete RPMI-1640 medium and seed into a 48-well plate at a density of 1 x 10⁶ cells/well in 500 µL.
Cell Stimulation: Add Dazostinag or vehicle control to the wells at the desired concentrations.
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.
Supernatant Collection: Collect the cell culture supernatants after centrifugation.
ELISA: Measure the concentrations of CXCL9 and CXCL10 in the supernatants using specific ELISA kits according to the manufacturer's protocols.
Data Analysis: Compare the levels of chemokine secretion in Dazostinag-treated wells to the vehicle control.
Gene Expression Analysis in Monocyte-Derived Dendritic Cells (moDCs)
Objective: To determine the upregulation of cytokine and chemokine mRNA in human moDCs following Dazostinag treatment.
Materials:
Human CD14+ monocytes
Recombinant human GM-CSF and IL-4
Dazostinag (TAK-676)
Vehicle control
RNA extraction kit
cDNA synthesis kit
qPCR primers for IFNB1, CXCL10, CXCL9, IL6, and a housekeeping gene (e.g., GAPDH)
qPCR master mix and instrument
Procedure:
moDC Differentiation: Differentiate CD14+ monocytes into immature moDCs by culturing for 5-6 days in the presence of GM-CSF and IL-4.
Cell Seeding: Plate the immature moDCs in a 24-well plate at a density of 5 x 10⁵ cells/well.
Cell Stimulation: Treat the moDCs with Dazostinag or vehicle control for 6 hours.
RNA Extraction: Lyse the cells and extract total RNA using a commercial kit.
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
RT-qPCR: Perform real-time quantitative PCR using specific primers for the target genes and a housekeeping gene for normalization.
Data Analysis: Calculate the fold change in gene expression in Dazostinag-treated cells relative to the vehicle control using the ΔΔCt method.
Early-stage research on Dazostinag's therapeutic potential
An In-depth Technical Guide on the Early-Stage Research of Dazostinag (Amlenetug/Lu AF82422) for Alpha-Synucleinopathies Audience: Researchers, Scientists, and Drug Development Professionals Introduction Alpha-synucleino...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide on the Early-Stage Research of Dazostinag (Amlenetug/Lu AF82422) for Alpha-Synucleinopathies
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-synucleinopathies, including Parkinson's disease (PD) and Multiple System Atrophy (MSA), are progressive neurodegenerative disorders characterized by the misfolding and aggregation of the alpha-synuclein (B15492655) (α-syn) protein. The accumulation of these aggregates is believed to be a central driver of neuronal dysfunction and death. A key pathological mechanism is the cell-to-cell transmission of misfolded α-syn, which propagates pathology through the nervous system in a prion-like manner. Dazostinag (also known as Amlenetug or Lu AF82422) is a humanized IgG1 monoclonal antibody developed to intercept this process. It is designed to bind to extracellular forms of α-syn, thereby neutralizing their pathogenic activity and preventing disease progression. This document provides a technical overview of the foundational preclinical and early-stage clinical research on Dazostinag's therapeutic potential.
Proposed Mechanism of Action
Dazostinag is engineered to target all major species of extracellular α-syn, including monomeric, oligomeric, fibrillar, and truncated forms.[1][2] The therapeutic hypothesis is centered on two primary actions:
Inhibition of Seeding and Propagation: By binding to pathogenic α-syn aggregates in the extracellular space, Dazostinag is believed to prevent their uptake into healthy neurons.[3] This action blocks the "seeding" process, where misfolded proteins would otherwise induce the misfolding of native intracellular α-syn, thus halting the spread of pathology.[1]
Enhanced Microglial Clearance: Dazostinag possesses an active Fc region. It is hypothesized that when Dazostinag forms an immune complex with α-syn aggregates, this Fc region engages with Fcγ receptors on microglia. This engagement is thought to facilitate the phagocytosis and subsequent lysosomal degradation of the pathogenic α-syn aggregates, effectively clearing them from the extracellular environment.[1][4][5][6]
The epitope for Dazostinag has been mapped to amino acids 112-117 in the C-terminal region of the α-syn protein.[7][8]
Caption: Proposed dual mechanism of Dazostinag action.
Preclinical Research
In Vitro Characterization
Dazostinag has been characterized for its binding affinity to various forms of α-syn and its ability to inhibit aggregate seeding in cellular models.
The binding affinity of Dazostinag was assessed using multiple methods, including ELISA for patient-derived material. The antibody demonstrates high affinity for pathological aggregates and maintains binding to the monomeric form.
Cultures were exposed to "seeds" of pathogenic α-syn (either recombinant fibrils or extracts from MSA patient brains) in the presence or absence of varying concentrations of Dazostinag.[1][7]
After an incubation period, the level of induced intracellular α-syn aggregation (often measured by the phosphorylation of α-syn at serine 129, or pS129) was quantified using fluorescence intensity measurements or Western blot analysis of cell fractions.[10]
In Vivo Animal Studies
Nonclinical studies were conducted in rodents and non-human primates to evaluate pharmacokinetics (PK), safety, and in vivo target engagement.
A single-dose PK study was performed in female cynomolgus monkeys.
Wild-type mice received an intrastriatal co-injection of recombinant α-syn fibrils mixed with Dazostinag.[1]
The primary outcome was a concentration-dependent reduction of seeded α-syn aggregation in the brain, assessed via post-mortem histological analysis.[1]
Nonclinical Safety and Toxicology:
Four-week repeat-dose toxicity studies were conducted in rats and cynomolgus monkeys.[2]
Animals received intravenous (IV) infusions of Dazostinag at doses up to 600 mg/kg every 10 days.[2]
The studies showed no treatment-related adverse findings, establishing a No-Observed-Adverse-Effect-Level (NOAEL) at the highest dose tested.[2] Target engagement was confirmed in both plasma and cerebrospinal fluid (CSF).[2]
Caption: Dazostinag's early development and translation workflow.
Early-Stage Clinical Research
Phase 1 First-in-Human Study (NCT03611569)
This study evaluated the safety, tolerability, PK, and target engagement of single ascending doses of Dazostinag.
Parameter
Description
Citation
Participants
59 healthy volunteers and 15 patients with PD (Hoehn & Yahr stage ≤3).
- Safety: Safe and well tolerated; no serious adverse events.[12] - Pharmacokinetics: Dose-proportional exposure; mean plasma half-life of ~700 hours.[12] - CSF Penetration: CSF concentrations were 0.1% to 0.5% of plasma levels.[11] - Target Engagement: Immediate, concentration-dependent reduction of free α-syn in plasma; lowered free-to-total α-syn ratio in CSF in the high-dose PD cohort.[12]
Study Protocol:
Eligible healthy participants and PD patients were enrolled into ascending-dose cohorts.[12]
Participants were randomly assigned to receive a single IV infusion of Dazostinag or a matching placebo.[12]
A 12-week observational period followed the infusion for safety monitoring.[12]
Blood and CSF samples were collected at specified time points to measure drug concentrations (PK) and levels of free vs. total α-syn (target engagement).[12]
Phase 2 AMULET Study in MSA (NCT05104476)
This study was designed to assess the efficacy and safety of Dazostinag in patients with MSA.
Parameter
Description
Citation
Participants
61 patients with MSA (randomized 2:1, drug vs. placebo).
- Modified UMSARS: Showed a 27% slowing of progression.[13][14] - Less Impaired Subgroup: Showed a 37% slowing of progression on the modified UMSARS.[13][14] - Safety: The treatment was generally well tolerated.[13]
Conclusion
Early-stage research provides a strong rationale for the therapeutic potential of Dazostinag (Amlenetug/Lu AF82422) in treating α-synucleinopathies. Preclinical data demonstrate high-affinity binding to pathological α-syn aggregates and functional inhibition of the seeding process central to disease progression.[1][10] Pharmacokinetic studies in non-human primates established key parameters and confirmed that the antibody crosses the blood-brain barrier to a degree expected for monoclonal antibodies.[2] The Phase 1 clinical trial established a favorable safety profile and demonstrated both peripheral and central target engagement.[12] While the Phase 2 AMULET study in MSA did not meet its primary endpoint, it showed consistent trends toward slowing clinical progression, particularly in a less impaired patient subgroup.[13][14] These collective findings support the continued development of Dazostinag, which is now progressing to a Phase 3 trial for MSA.[4][17]
Dazostinag (TAK-676): A Technical Guide to its Anti-Tumor Immunity Stimulation
For Researchers, Scientists, and Drug Development Professionals Executive Summary Dazostinag (TAK-676) is a novel, systemically administered synthetic agonist of the Stimulator of Interferon Genes (STING) pathway, a crit...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dazostinag (TAK-676) is a novel, systemically administered synthetic agonist of the Stimulator of Interferon Genes (STING) pathway, a critical component of the innate immune system. Activation of STING by dazostinag initiates a cascade of immune responses, leading to the production of Type I interferons (IFN-I) and other pro-inflammatory cytokines. This, in turn, stimulates a robust anti-tumor immune response characterized by the activation and proliferation of dendritic cells (DCs), natural killer (NK) cells, and T cells, as well as the repolarization of immunosuppressive tumor-associated macrophages. Preclinical and clinical evidence suggests that dazostinag, both as a monotherapy and in combination with other anti-cancer agents, holds significant promise for the treatment of advanced solid tumors. This technical guide provides an in-depth overview of the mechanism of action, preclinical and clinical data, and key experimental protocols related to dazostinag.
Mechanism of Action: STING Pathway Activation
Dazostinag functions as a potent agonist of the STING protein (also known as TMEM173, MITA, ERIS, or MPYS), which is an endoplasmic reticulum-resident transmembrane protein. The canonical STING pathway is activated by cyclic dinucleotides (CDNs), which can be of exogenous (bacterial) or endogenous origin. In the context of cancer, tumor-derived DNA can be detected in the cytoplasm of host cells by cyclic GMP-AMP synthase (cGAS), which then produces the endogenous STING agonist, cGAMP.
Dazostinag mimics the action of these natural ligands, binding directly to the STING protein. This binding event induces a conformational change in STING, leading to its dimerization and translocation from the endoplasmic reticulum to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1). Activated TBK1 then phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of genes encoding for Type I interferons (e.g., IFN-α and IFN-β) and other pro-inflammatory cytokines and chemokines.
Dazostinag treatment in tumor-bearing mice leads to a dose-dependent induction of cytokines and increased activation and proliferation of immune cells within the tumor microenvironment (TME).[1] In a study with syngeneic tumor-bearing mice, dazostinag was administered intravenously at doses of 0.05, 0.125, 0.5, 1.0, and 2.0 mg/kg, leading to a dose-dependent increase in plasma and tumor levels of IFNα, IFNγ, and IP-10.[1]
Clinical Development
Dazostinag is being evaluated in clinical trials for patients with advanced or metastatic solid tumors, both as a single agent and in combination with other therapies. The iintune-1 study (NCT04420884) is a key Phase 1/2 trial investigating dazostinag alone and in combination with the anti-PD-1 antibody pembrolizumab (B1139204).[3][4]
Clinical Trial NCT04420884 Overview
Phase: 1/2
Title: A Study of Dazostinag as Single Agent and Dazostinag in Combination With Pembrolizumab in Adults With Advanced or Metastatic Solid Tumors.[3]
Design: The study includes a dose-escalation phase to determine the recommended dose for expansion, followed by a dose-expansion phase in specific tumor cohorts.[5]
Interventions:
Monotherapy: Dazostinag intravenous infusion on Days 1, 8, and 15 of a 21-day cycle.[3]
Combination Therapy: Dazostinag (at various dose levels) in combination with pembrolizumab (200 mg every 3 weeks).[3]
Patient Population: Adults with advanced or metastatic solid tumors who have no standard therapeutic options or are intolerant to them.[5]
Clinical Biomarker and Efficacy Data
Pharmacodynamic analyses from the NCT04420884 trial have demonstrated target engagement and immune activation.
Table 3: Clinical Biomarker and Efficacy Data for Dazostinag (NCT04420884)
This protocol describes the assessment of dazostinag's ability to activate the STING signaling pathway in a human monocytic cell line.
Figure 2: Workflow for in vitro STING activation assay.
Methodology:
Cell Culture: Culture THP1-Dual™ cells (InvivoGen) in RPMI 1640 medium supplemented with 10% heat-inactivated fetal bovine serum, 100 µg/mL Normocin™, and 2 mM L-glutamine. Maintain cells at 37°C in a 5% CO2 incubator.
Treatment: Seed THP1-Dual™ cells in a 6-well plate. Once the cells reach the desired density, treat with a dose range of dazostinag (e.g., 0.1 to 10 µM) or vehicle control (e.g., DMSO) for 3 hours.
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
Western Blotting: Determine the protein concentration of the lysates using a BCA assay. Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phosphorylated STING, phosphorylated TBK1, and phosphorylated IRF3 overnight at 4°C. Also, probe for total protein levels and a loading control (e.g., GAPDH or β-actin).
Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their total protein counterparts or the loading control.
In Vivo Murine Syngeneic Tumor Model Efficacy Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of dazostinag in a syngeneic mouse model.
Figure 3: Workflow for in vivo efficacy study.
Methodology:
Animal Model: Use female BALB/c mice, 6-8 weeks old.
Tumor Cell Implantation: Subcutaneously inject a suspension of CT26.WT colon carcinoma cells (e.g., 1 x 10^6 cells in 100 µL of PBS) into the right flank of each mouse.
Tumor Growth Monitoring: Monitor the mice for tumor growth. Once tumors reach an average volume of approximately 100 mm³, randomize the mice into different treatment groups.
Treatment: Prepare dazostinag in a suitable vehicle (e.g., saline). Administer dazostinag or vehicle control intravenously according to the desired dosing schedule (e.g., 1.0 mg/kg, q3d x 3).
Tumor Measurement: Measure the tumor dimensions with calipers two to three times per week and calculate the tumor volume using the formula: (Length x Width²) / 2.
Monitoring: Monitor the body weight of the mice regularly as an indicator of treatment-related toxicity.
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size or at a specific time point. At the endpoint, mice are euthanized, and tumors are excised, weighed, and can be processed for further analysis (e.g., immunohistochemistry, flow cytometry).
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
Analysis of Immune Cell Infiltration in the Tumor Microenvironment
This protocol provides a general workflow for analyzing the immune cell composition of tumors from treated mice using flow cytometry.
Figure 4: Workflow for TME immune cell analysis.
Methodology:
Tumor Dissociation: Excise tumors from treated and control mice. Mince the tumors and digest them using an enzymatic solution (e.g., collagenase and DNase) to obtain a single-cell suspension.
Cell Staining:
Filter the cell suspension through a cell strainer to remove debris.
Perform a red blood cell lysis if necessary.
Count the viable cells.
Stain the cells with a viability dye to exclude dead cells from the analysis.
Block Fc receptors to prevent non-specific antibody binding.
Incubate the cells with a cocktail of fluorescently conjugated antibodies specific for different immune cell markers (e.g., CD45 for total leukocytes, CD3 for T cells, CD4 for helper T cells, CD8 for cytotoxic T cells, NK1.1 for NK cells, F4/80 for macrophages, CD11c for dendritic cells, CD86 for activated antigen-presenting cells, Gr-1 for myeloid-derived suppressor cells).
Flow Cytometry: Acquire the stained samples on a multicolor flow cytometer.
Data Analysis: Analyze the flow cytometry data using appropriate software. Gate on the live, single-cell population and then identify and quantify the different immune cell subsets based on their marker expression.
Conclusion
Dazostinag is a promising immuno-oncology agent that activates the STING pathway to induce a broad and potent anti-tumor immune response. Preclinical data demonstrate its ability to activate key innate and adaptive immune cells and inhibit tumor growth. Early clinical data from the iintune-1 study are encouraging, showing a manageable safety profile and signs of clinical activity, particularly in combination with checkpoint inhibitors. The detailed understanding of its mechanism of action and the availability of robust experimental protocols will be crucial for its continued development and for identifying patient populations most likely to benefit from this innovative therapeutic approach.
Application Notes and Protocols: Dazostinag Combination Therapy with Anti-PD-1 Antibodies
For Researchers, Scientists, and Drug Development Professionals Introduction Dazostinag (TAK-676) is a novel, systemically administered synthetic agonist of the Stimulator of Interferon Genes (STING) pathway.[1] Activati...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dazostinag (TAK-676) is a novel, systemically administered synthetic agonist of the Stimulator of Interferon Genes (STING) pathway.[1] Activation of STING in immune cells initiates a cascade of signaling events that lead to the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines. This, in turn, stimulates an innate immune response and primes an adaptive anti-tumor immune response. The combination of dazostinag with anti-PD-1 antibodies, a cornerstone of cancer immunotherapy, represents a promising strategy to enhance anti-tumor efficacy, particularly in tumors with an immunologically "cold" microenvironment.[2]
These application notes provide an overview of the mechanism of action of dazostinag in combination with anti-PD-1 therapy, relevant quantitative data from clinical studies, and detailed protocols for key experiments to evaluate this combination therapy.
Mechanism of Action
Dazostinag, as a STING agonist, functions to bridge the innate and adaptive immune systems. Upon administration, it activates the STING pathway, leading to the phosphorylation of IRF3 and the subsequent transcription of type I interferons.[3] This results in several downstream effects that are synergistic with PD-1 blockade:
Enhanced Antigen Presentation: Type I IFNs upregulate the expression of MHC class I molecules on tumor cells, making them more visible to cytotoxic T lymphocytes (CTLs).
Activation of Dendritic Cells (DCs): STING activation in DCs promotes their maturation and migration to lymph nodes, where they can prime naive T cells against tumor-associated antigens.
Recruitment of Immune Cells: The production of chemokines, such as CXCL9 and CXCL10, attracts effector immune cells, including CTLs and Natural Killer (NK) cells, to the tumor microenvironment.[1]
Overcoming Resistance to PD-1 Blockade: By promoting a pro-inflammatory tumor microenvironment and increasing T cell infiltration, dazostinag can potentially convert immunologically "cold" tumors, which are often resistant to anti-PD-1 therapy, into "hot" tumors that are more responsive.
The combination with an anti-PD-1 antibody further enhances the anti-tumor response by blocking the inhibitory interaction between PD-1 on T cells and its ligand, PD-L1, on tumor cells and other immune cells. This prevents T cell exhaustion and sustains the cytotoxic activity of tumor-infiltrating lymphocytes.
Dazostinag and Anti-PD-1 Combination Therapy Signaling Pathway
Quantitative Data Summary
The following tables summarize key quantitative data from the iintune-1 (NCT04420884) clinical trial investigating dazostinag in combination with pembrolizumab.[4][5][6][7]
Table 1: Clinical Efficacy in Recurrent/Metastatic Squamous Cell Carcinoma of the Head and Neck (RM-SCCHN) [4]
The following protocols provide detailed methodologies for key experiments to evaluate the combination of dazostinag and anti-PD-1 antibodies.
General Experimental Workflow
Protocol 1: In Vivo Efficacy in a Syngeneic Mouse Tumor Model
This protocol describes a general procedure for evaluating the anti-tumor efficacy of dazostinag in combination with an anti-PD-1 antibody in a syngeneic mouse model.
1. Materials
Mouse Strain: C57BL/6 or BALB/c mice (6-8 weeks old).
Tumor Cell Line: MC38 (colon adenocarcinoma) for C57BL/6 or CT26 (colon carcinoma) for BALB/c.
Dazostinag (TAK-676): Appropriate formulation for intravenous injection.
Anti-mouse PD-1 Antibody: (e.g., clone RMP1-14).
Vehicle Control: Sterile PBS or as specified for the dazostinag formulation.
Isotype Control Antibody: For the anti-PD-1 antibody.
Cell Culture Medium: RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin.
Calipers: For tumor measurement.
2. Procedure
Tumor Cell Implantation:
Culture tumor cells to ~80% confluency.
Harvest and wash the cells twice with sterile PBS.
Resuspend cells in sterile PBS at a concentration of 5 x 10^6 cells/mL.
Subcutaneously inject 100 µL of the cell suspension (5 x 10^5 cells) into the flank of each mouse.
Treatment:
Once tumors reach an average volume of 50-100 mm³, randomize mice into treatment groups (n=8-10 mice per group):
Group 1: Vehicle + Isotype Control
Group 2: Dazostinag + Isotype Control
Group 3: Vehicle + Anti-PD-1 Antibody
Group 4: Dazostinag + Anti-PD-1 Antibody
Dazostinag Administration: Administer dazostinag intravenously (e.g., 1 mg/kg) on specified days (e.g., days 10, 13, 16 post-tumor implantation).
Anti-PD-1 Antibody Administration: Administer the anti-PD-1 antibody intraperitoneally (e.g., 10 mg/kg) on specified days (e.g., days 10, 13, 16 post-tumor implantation).
Tumor Measurement and Data Analysis:
Measure tumor dimensions with calipers every 2-3 days.
Calculate tumor volume using the formula: Volume = (length x width²) / 2.
Plot mean tumor volume ± SEM for each group over time.
At the end of the study, euthanize mice and excise tumors for further analysis (e.g., flow cytometry, IHC).
Protocol 2: Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)
This protocol outlines the procedure for isolating and analyzing TILs from tumor tissues of treated mice.[9][10][11][12][13]
1. Materials
Tumor Tissue: From mice treated as described in Protocol 1.
Digestion Buffer: RPMI-1640 containing Collagenase D (1 mg/mL), DNase I (100 µg/mL), and 2% FBS.
FACS Buffer: PBS with 2% FBS and 2 mM EDTA.
Red Blood Cell Lysis Buffer: (e.g., ACK lysis buffer).
Fc Block: Anti-mouse CD16/CD32 antibody.
Fluorescently Labeled Antibodies: For surface and intracellular staining (e.g., CD45, CD3, CD4, CD8, FoxP3, Granzyme B).
Fixation/Permeabilization Buffer: For intracellular staining.
Flow Cytometer: With appropriate laser and filter configurations.
2. Procedure
Single-Cell Suspension Preparation:
Mince the tumor tissue into small pieces in a petri dish containing digestion buffer.
Incubate at 37°C for 30-45 minutes with gentle agitation.
Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.
Wash the cells with FACS buffer and centrifuge.
If necessary, treat with red blood cell lysis buffer.
Staining:
Resuspend cells in FACS buffer and count viable cells.
Block Fc receptors with anti-CD16/CD32 antibody for 10-15 minutes on ice.
Add the cocktail of surface staining antibodies and incubate for 30 minutes on ice in the dark.
Wash the cells twice with FACS buffer.
For intracellular staining, fix and permeabilize the cells according to the manufacturer's protocol, then add intracellular antibodies and incubate.
Wash the cells and resuspend in FACS buffer.
Data Acquisition and Analysis:
Acquire data on a flow cytometer.
Analyze the data using appropriate software (e.g., FlowJo). Gate on live, single cells, then on CD45+ leukocytes, followed by specific immune cell populations (e.g., CD3+ T cells, CD8+ cytotoxic T cells).
Protocol 3: Immunohistochemistry (IHC) for PD-L1 and CD8 in Tumor Tissue
This protocol provides a general method for detecting PD-L1 and CD8 expression in formalin-fixed, paraffin-embedded (FFPE) tumor sections.[14][15][16]
1. Materials
FFPE Tumor Sections: 4-5 µm thick.
Deparaffinization and Rehydration Solutions: Xylene and graded ethanol (B145695) series.
This protocol describes the general workflow for performing RNAseq on PBMCs from patients undergoing therapy to analyze changes in gene expression.[17][18][19][20][21]
1. Materials
Whole Blood: Collected in EDTA or CPT tubes.
Ficoll-Paque: For density gradient centrifugation.
PBS: Phosphate-buffered saline.
RNA Extraction Kit: (e.g., Qiagen RNeasy Mini Kit).
Carefully layer the diluted blood over Ficoll-Paque.
Centrifuge to separate blood components.
Collect the PBMC layer (the "buffy coat").
Wash the PBMCs with PBS.
RNA Extraction:
Lyse the PBMCs and extract total RNA using a commercial kit according to the manufacturer's instructions.
Assess RNA quality and quantity (e.g., using a Bioanalyzer).
Library Preparation and Sequencing:
Prepare sequencing libraries from the extracted RNA, including mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.
Sequence the libraries on a next-generation sequencer.
Data Analysis:
Perform quality control of the raw sequencing reads.
Align the reads to a reference genome.
Quantify gene expression levels.
Perform differential gene expression analysis between pre- and post-treatment samples to identify pathways modulated by the therapy, such as the STING and interferon signaling pathways.
Application Notes and Protocols for Co-administration of Dazostinag and Radiotherapy
For Researchers, Scientists, and Drug Development Professionals Introduction Dazostinag (TAK-676) is a novel, systemically administered small molecule agonist of the Stimulator of Interferon Genes (STING) pathway.[1][2]...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dazostinag (TAK-676) is a novel, systemically administered small molecule agonist of the Stimulator of Interferon Genes (STING) pathway.[1][2] Activation of STING in the tumor microenvironment can drive the production of type I interferons and other pro-inflammatory cytokines, leading to the activation of innate and adaptive immune responses against cancer.[3][4] Preclinical and clinical evidence suggests that the combination of Dazostinag with radiotherapy may offer a synergistic anti-tumor effect. Radiotherapy can induce immunogenic cell death, releasing tumor-derived DNA into the cytoplasm, which in turn activates the cGAS-STING pathway.[5] Dazostinag can further amplify this immune response, potentially leading to enhanced tumor control and the generation of a systemic anti-tumor immunity.
These application notes provide a detailed protocol for the co-administration of Dazostinag and radiotherapy, based on findings from preclinical studies and the Phase 1b clinical trial NCT04879849.[6][7][8] This document is intended to guide researchers in designing and executing studies to evaluate this promising combination therapy.
Signaling Pathway
Dazostinag directly activates the STING protein, a key mediator of innate immunity. The following diagram illustrates the signaling cascade initiated by Dazostinag, particularly in the context of radiotherapy.
Caption: Dazostinag and Radiotherapy-Induced STING Signaling Pathway.
Quantitative Data Summary
The following tables summarize key quantitative data from the Phase 1b clinical trial (NCT04879849) of Dazostinag in combination with radiotherapy and pembrolizumab (B1139204).[6][8]
Table 1: Patient Demographics and Treatment
Characteristic
Value
Number of Patients
34
Tumor Types
Non-Small Cell Lung Cancer (NSCLC), Triple-Negative Breast Cancer (TNBC), Squamous Cell Carcinoma of the Head and Neck (SCCHN)
Radiotherapy Regimen
8 Gy x 3 fractions
Dazostinag Dose Escalation
0.2 - 5.0 mg
Pembrolizumab Dose
200 mg every 3 weeks
Table 2: Safety and Tolerability - Treatment-Emergent Adverse Events (TEAEs)
Preclinical In Vivo Protocol: Dazostinag and Radiotherapy in a Syngeneic Mouse Model
This protocol is a representative methodology based on preclinical studies of STING agonists combined with radiotherapy.[5]
1. Cell Line and Animal Model
Cell Line: EMT-6 murine breast carcinoma cells.
Animal Model: Female BALB/c mice, 6-8 weeks old.
2. Tumor Implantation
Inject 1 x 10^6 EMT-6 cells subcutaneously into the right flank of each mouse.
Monitor tumor growth every 2-3 days using calipers.
Randomize mice into treatment groups when tumors reach an average volume of 100-150 mm³.
3. Treatment Groups
Group 1: Vehicle control
Group 2: Dazostinag alone
Group 3: Radiotherapy alone
Group 4: Dazostinag + Radiotherapy
4. Dazostinag Administration
Reconstitute Dazostinag in a sterile vehicle (e.g., 5% dextrose in water).
Administer Dazostinag intravenously (IV) at a dose of 1 mg/kg.
Administer on Days 1, 8, and 15 of a 21-day cycle.
5. Radiotherapy Administration
On Day 0 (one day before the first Dazostinag dose), irradiate the tumors.
Use a small animal irradiator to deliver a focused beam of radiation to the tumor.
Administer a hypofractionated regimen of 8 Gy x 3 daily fractions.
6. Monitoring and Endpoints
Measure tumor volume twice weekly.
Monitor animal body weight and overall health.
Primary endpoint: Tumor growth inhibition.
Secondary endpoints: Overall survival, analysis of the tumor immune microenvironment.
7. Pharmacodynamic Analysis
At selected time points, euthanize a subset of mice from each group.
Harvest tumors for analysis by flow cytometry and RNA sequencing.
Caption: Preclinical Experimental Workflow.
Clinical Protocol: Phase 1b Study (NCT04879849)
This protocol is based on the published methodology for the NCT04879849 clinical trial.[6][8]
1. Patient Population
Adults with advanced/metastatic NSCLC, TNBC, or SCCHN who have progressed on prior checkpoint inhibitor therapy.
2. Study Design
Phase 1b, open-label, dose-escalation study.
3. Treatment Regimen
Radiotherapy: 8 Gy x 3 fractions of image-guided radiotherapy to a target lesion.
Pembrolizumab: 200 mg IV on Day 1 of each 21-day cycle.
Dazostinag: Administered IV on Days 1, 8, and 15 of each 21-day cycle in escalating doses (0.2 mg, 0.4 mg, 0.8 mg, 1.6 mg, 2.5 mg, 3.5 mg, and 5.0 mg).
Dazostinag and pembrolizumab are administered at least 40 hours after the last fraction of radiotherapy.
4. Endpoints
Primary: Safety and tolerability.
Secondary: Preliminary anti-tumor activity (RECIST v1.1), pharmacokinetics, and pharmacodynamics.
5. Pharmacodynamic Analyses
Blood Samples: Collected at baseline and at multiple time points post-treatment to assess:
STING gene signature by RNA sequencing.
Cytokine levels (e.g., IFN-γ, IP-10) by multiplex immunoassay.
Tumor Biopsies: Optional, collected at baseline and on-treatment for:
Immune cell infiltration analysis by flow cytometry and immunohistochemistry.
Gene expression profiling by RNA sequencing.
Laboratory Protocol: RNA Sequencing for STING Gene Signature
1. Sample Collection and Processing
Collect peripheral blood in PAXgene Blood RNA tubes.
Isolate total RNA using the PAXgene Blood RNA Kit according to the manufacturer's instructions.
Assess RNA quality and quantity using a Bioanalyzer and Nanodrop.
2. Library Preparation and Sequencing
Prepare RNA sequencing libraries using a stranded mRNA-seq library preparation kit.
Perform sequencing on an Illumina NovaSeq platform to a depth of at least 20 million reads per sample.
3. Data Analysis
Align reads to the human reference genome (hg38).
Quantify gene expression levels.
Perform differential gene expression analysis between baseline and post-treatment samples.
Calculate a STING gene signature score based on the expression of a predefined set of STING-responsive genes.
Laboratory Protocol: Flow Cytometry for Tumor Immune Infiltrate Analysis
1. Tumor Dissociation
Mechanically and enzymatically digest fresh tumor biopsies to obtain a single-cell suspension.
Filter the cell suspension through a 70 µm cell strainer.
Perform red blood cell lysis.
2. Cell Staining
Stain cells with a viability dye to exclude dead cells.
Block Fc receptors to prevent non-specific antibody binding.
Stain with a panel of fluorescently-conjugated antibodies against immune cell surface markers (e.g., CD45, CD3, CD4, CD8, CD11c, CD86, PD-1, Granzyme B).
For intracellular markers like Granzyme B, perform fixation and permeabilization before staining.
3. Data Acquisition and Analysis
Acquire data on a multi-color flow cytometer.
Analyze the data using flow cytometry analysis software (e.g., FlowJo).
Gate on live, single cells and then identify different immune cell populations based on their marker expression.
Quantify the percentage and activation status of various immune cell subsets.
Application Notes and Protocols for the Development of Dazostinag-Based Antibody-Drug Conjugates (ADCs)
For Researchers, Scientists, and Drug Development Professionals Introduction Dazostinag (TAK-676) is a potent stimulator of interferon genes (STING) agonist that has shown promise in oncology by activating the innate imm...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dazostinag (TAK-676) is a potent stimulator of interferon genes (STING) agonist that has shown promise in oncology by activating the innate immune system to elicit a robust anti-tumor response.[][2][3] The development of antibody-drug conjugates (ADCs) utilizing Dazostinag as a payload offers a promising strategy for targeted delivery to tumor cells, thereby enhancing its therapeutic index and minimizing systemic immune activation.[][2] These application notes provide a comprehensive overview and detailed protocols for the development and preclinical evaluation of Dazostinag-based ADCs.
Mechanism of Action: Dazostinag-ADC
A Dazostinag-ADC combines the tumor-targeting specificity of a monoclonal antibody with the potent immune-stimulating activity of Dazostinag. Upon binding to a tumor-associated antigen, the ADC is internalized, and the Dazostinag payload is released within the tumor cell. This intracellular release of Dazostinag activates the STING signaling pathway, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[3][4][5] This, in turn, promotes the recruitment and activation of immune cells, such as dendritic cells and cytotoxic T lymphocytes, into the tumor microenvironment, leading to a targeted anti-tumor immune response.[5][6]
Caption: Dazostinag-ADC Mechanism of Action.
Data Presentation
Table 1: Preclinical Characteristics of Dazostinag and a Dazostinag-ADC
Protocol 1: Conjugation of Dazostinag to a Monoclonal Antibody via Cysteine-Maleimide Chemistry
This protocol describes a general method for the stochastic conjugation of a maleimide-functionalized Dazostinag-linker to a monoclonal antibody via reduced interchain disulfide bonds.
Materials:
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
Tris(2-carboxyethyl)phosphine (TCEP) solution
Maleimide-activated Dazostinag-linker (e.g., Dazostinag-Val-Ala-PABC-maleimide) dissolved in DMSO
Desalting columns
Reaction buffers (e.g., PBS with EDTA)
Quenching reagent (e.g., N-acetylcysteine)
Procedure:
Antibody Reduction:
Prepare the mAb at a concentration of 5-10 mg/mL in a reaction buffer.
Add a 10-20 fold molar excess of TCEP to the antibody solution.
Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
Remove excess TCEP using a desalting column equilibrated with reaction buffer.
Conjugation Reaction:
Immediately after desalting, add the maleimide-activated Dazostinag-linker to the reduced antibody at a molar ratio of 5-10 fold excess of the linker.
Gently mix and incubate the reaction at room temperature for 1-2 hours or at 4°C overnight, protected from light.
Quenching:
Add a 5-fold molar excess of N-acetylcysteine over the linker to quench any unreacted maleimide (B117702) groups.
Incubate for 20 minutes at room temperature.
Purification:
Purify the Dazostinag-ADC from unconjugated linker and other reaction components using a desalting column or size-exclusion chromatography.
The final ADC should be in a formulation buffer suitable for storage (e.g., PBS).
Characterization:
Determine the drug-to-antibody ratio (DAR) using HIC or LC-MS.
Assess the purity and aggregation of the ADC by SEC.
Confirm the retention of antigen-binding affinity by ELISA or SPR.
Caption: Dazostinag-ADC Conjugation Workflow.
Protocol 2: In Vitro STING Activation Assay using an IFN-β Reporter Cell Line
This protocol describes the use of a reporter cell line to quantify the activation of the STING pathway by a Dazostinag-ADC.
Materials:
THP-1 dual reporter cells (or other suitable reporter cell line)
Dazostinag-ADC
Unconjugated antibody (as a negative control)
Free Dazostinag (as a positive control)
Cell culture medium and supplements
Luciferase assay reagent
96-well white, clear-bottom plates
Luminometer
Procedure:
Cell Seeding:
Seed the reporter cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
Treatment:
Prepare serial dilutions of the Dazostinag-ADC, unconjugated antibody, and free Dazostinag.
Add the treatments to the cells and incubate for 24-48 hours.
Luciferase Assay:
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
Measure the luminescence using a plate reader.
Data Analysis:
Normalize the luciferase signal to a control (e.g., untreated cells).
Plot the normalized signal against the concentration of the treatment to determine the EC50 value.
Protocol 3: In Vitro Cytotoxicity Assay
This protocol outlines a method to assess the cytotoxic activity of a Dazostinag-ADC on antigen-positive and antigen-negative cancer cell lines.
Materials:
Antigen-positive and antigen-negative cancer cell lines
Seed both antigen-positive and antigen-negative cells in separate 96-well plates at an appropriate density and incubate overnight.
Treatment:
Treat the cells with serial dilutions of the Dazostinag-ADC and unconjugated antibody.
Incubate for 72-120 hours.
Cell Viability Measurement:
Add the cell viability reagent and measure the signal (luminescence or absorbance) according to the manufacturer's protocol.
Data Analysis:
Calculate the percentage of cell viability relative to untreated controls.
Plot the cell viability against the ADC concentration and determine the IC50 value.
Protocol 4: In Vivo Efficacy Study in a Syngeneic Mouse Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of a Dazostinag-ADC in an immunocompetent mouse model.
Materials:
Syngeneic mouse strain (e.g., BALB/c, C57BL/6)
Syngeneic tumor cell line expressing the target antigen
Dazostinag-ADC
Vehicle control and isotype control antibody
Calipers for tumor measurement
Procedure:
Tumor Implantation:
Subcutaneously implant the tumor cells into the flank of the mice.
Allow the tumors to reach a palpable size (e.g., 50-100 mm³).
Treatment:
Randomize the mice into treatment groups (e.g., vehicle, isotype control, Dazostinag-ADC).
Administer the treatments intravenously at the predetermined dose and schedule.
Tumor Growth Monitoring:
Measure the tumor volume with calipers every 2-3 days.
Monitor the body weight of the mice as a measure of toxicity.
Endpoint and Analysis:
Continue the study until the tumors in the control group reach a predetermined size or for a specified duration.
Euthanize the mice and excise the tumors for further analysis (e.g., immune cell infiltration by flow cytometry or immunohistochemistry).
Plot the mean tumor volume over time for each group to assess anti-tumor efficacy.
Caption: In Vivo Efficacy Study Workflow.
Conclusion
The development of Dazostinag-based ADCs represents a promising advancement in targeted cancer immunotherapy. The protocols and data presented in these application notes provide a comprehensive guide for the synthesis, characterization, and preclinical evaluation of these novel therapeutic agents. Successful implementation of these methodologies will be crucial in advancing Dazostinag-ADCs towards clinical applications.
Dazostinag for In Vivo Imaging of Immune Activation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Introduction Dazostinag (TAK-676) is a potent and selective synthetic agonist of the Stimulator of Interferon Genes (STING) protein.[1][2][3] The STING path...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dazostinag (TAK-676) is a potent and selective synthetic agonist of the Stimulator of Interferon Genes (STING) protein.[1][2][3] The STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a robust antiviral and antitumor response.[4] Upon activation by Dazostinag, STING undergoes a conformational change, leading to the downstream activation of TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3).[4][5] This signaling cascade culminates in the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines.[2][3][4] These, in turn, promote the activation and recruitment of dendritic cells (DCs), natural killer (NK) cells, and cytotoxic T lymphocytes (CTLs) into the tumor microenvironment, leading to a potent anti-tumor immune response.[3][6]
While Dazostinag is primarily being developed as a therapeutic agent, its ability to potently activate the immune system makes it a valuable tool for in vivo imaging studies aimed at understanding and quantifying immune activation dynamics. This document provides detailed application notes and protocols for utilizing Dazostinag to study immune activation in vivo, with a focus on non-invasive imaging techniques.
Quantitative Data Summary
The following tables summarize key quantitative data for Dazostinag, providing a reference for experimental design and data interpretation.
Table 1: In Vitro Activity of Dazostinag
Parameter
Value
Cell Line/System
Notes
EC50 (STING Activation)
0.068 nM
THP-1 cells (with R232 variant of human STING)
Measures the concentration for half-maximal activation of STING.[7]
Table 2: Preclinical Pharmacokinetics of Dazostinag in Mice
Signaling Pathway and Experimental Workflow Diagrams
Dazostinag-Mediated STING Signaling Pathway
Caption: Dazostinag activates the STING pathway, leading to Type I IFN production and immune cell activation.
Experimental Workflow for In Vivo Imaging of Dazostinag-Induced Immune Activation
Caption: Workflow for imaging immune activation after Dazostinag treatment in a preclinical tumor model.
Experimental Protocols
As there are currently no published studies on the direct imaging of radiolabeled Dazostinag, the following protocols describe methods to visualize the downstream consequences of STING activation induced by Dazostinag treatment.
Protocol 1: Imaging Interferon-γ Production using Immuno-PET
This protocol is adapted from studies on IFN-γ immuno-PET and allows for the visualization of a key effector cytokine produced following Dazostinag-induced STING activation.[1][10][11]
1. Materials:
Dazostinag (TAK-676)
Tumor-bearing mice (e.g., Balb/c mice with CT26 colorectal tumors)
[⁸⁹Zr]Zr-DFO-anti-IFNγ PET tracer (and corresponding isotype control tracer)
Anesthesia (e.g., isoflurane)
PET/CT scanner
Gamma counter for ex vivo biodistribution
2. Experimental Procedure:
a. Animal Model: Implant tumor cells subcutaneously in the flank of immunocompetent mice. Allow tumors to reach a palpable size (e.g., 100-200 mm³).
b. Dazostinag Administration: Administer Dazostinag at a therapeutically relevant dose (e.g., 0.1 - 1 mg/kg) via intravenous injection. Include a vehicle control group.
c. Radiotracer Injection: At a time point corresponding to expected peak IFN-γ production (e.g., 24-48 hours post-Dazostinag administration), inject approximately 180-240 µCi of [⁸⁹Zr]Zr-DFO-anti-IFNγ (or isotype control) via the tail vein.
d. PET/CT Imaging: At 72 hours post-radiotracer injection, anesthetize the mice and perform a whole-body PET/CT scan.[10][11] The CT scan provides anatomical reference.
e. Image Analysis: Reconstruct PET images and co-register with CT scans. Draw regions of interest (ROIs) over the tumor, spleen, lymph nodes, and other relevant tissues to quantify tracer uptake (e.g., as % injected dose per gram of tissue, %ID/g).
f. Ex Vivo Biodistribution (Optional but Recommended): Immediately after imaging, euthanize the mice and collect tumors and major organs. Measure the radioactivity in each tissue using a gamma counter to confirm the imaging data.
Protocol 2: Assessing Immune Cell Metabolic Activity using [¹⁸F]FDG-PET
This protocol leverages the increased glucose metabolism of activated immune cells to indirectly image the immune response triggered by Dazostinag.[12]
1. Materials:
Dazostinag (TAK-676)
Tumor-bearing mice
[¹⁸F]Fluorodeoxyglucose ([¹⁸F]FDG)
Anesthesia
PET/CT scanner
2. Experimental Procedure:
a. Animal Model and Dazostinag Administration: Follow steps 2a and 2b from Protocol 1.
b. Fasting: Fast the mice for 4-6 hours prior to [¹⁸F]FDG injection to reduce background glucose levels.
c. Radiotracer Injection: At a time point of expected immune cell infiltration and activation (e.g., 48-72 hours post-Dazostinag administration), inject approximately 200-300 µCi of [¹⁸F]FDG via the tail vein.
d. Uptake Period: Allow the [¹⁸F]FDG to distribute for 60 minutes. During this time, keep the mice warm to prevent brown fat uptake.
e. PET/CT Imaging: Anesthetize the mice and perform a whole-body PET/CT scan.
f. Image Analysis: Reconstruct and analyze the images as described in Protocol 1 (step 2e). Increased [¹⁸F]FDG uptake in the tumor, spleen, and lymph nodes would indicate heightened metabolic activity of immune cells.
Proposed Protocol 3: Direct Imaging with Radiolabeled Dazostinag (Hypothetical)
This proposed protocol outlines a hypothetical approach for the direct imaging of Dazostinag distribution and target engagement. This would require the synthesis of a radiolabeled version of Dazostinag (e.g., with ¹⁸F or ¹¹C).
1. Materials:
Radiolabeled Dazostinag (e.g., [¹⁸F]Dazostinag)
Tumor-bearing mice
Anesthesia
PET/CT scanner
2. Experimental Procedure:
a. Animal Model: Prepare tumor-bearing mice as described in Protocol 1.
b. Radiotracer Injection: Inject a tracer dose of [¹⁸F]Dazostinag intravenously. A low mass dose is crucial to avoid pharmacological effects.
c. Dynamic PET Imaging: Perform a dynamic PET scan starting immediately after injection to observe the initial distribution and pharmacokinetics of the tracer.
d. Static PET/CT Imaging: Acquire static PET/CT scans at various time points post-injection (e.g., 30, 60, 120 minutes) to assess tumor uptake and clearance from non-target tissues.
e. Blocking Study (for specificity): To confirm that the tracer uptake is STING-specific, a separate cohort of mice would be pre-dosed with an excess of non-radiolabeled Dazostinag prior to the injection of [¹⁸F]Dazostinag. A significant reduction in tumor uptake in the pre-dosed group would indicate specific binding.
f. Image Analysis: Quantify tracer uptake in tumors and other organs as described in Protocol 1.
Conclusion
Dazostinag is a powerful tool for modulating and studying the innate immune system. While direct imaging of Dazostinag is not yet established, the protocols outlined above provide robust and validated methods for visualizing and quantifying the downstream effects of Dazostinag-induced immune activation in vivo. These imaging approaches can provide critical insights into the pharmacodynamics of Dazostinag and other STING agonists, aiding in the development of more effective cancer immunotherapies. The use of such non-invasive imaging techniques can facilitate longitudinal studies in the same animal, reducing animal numbers and providing a more comprehensive understanding of the dynamic interplay between STING activation and the anti-tumor immune response.
Dazostinag Treatment: Application Notes and Protocols for Flow Cytometry Analysis of Immune Cells
For Researchers, Scientists, and Drug Development Professionals Introduction Dazostinag (TAK-676) is a novel synthetic stimulator of interferon genes (STING) agonist designed for systemic delivery.[1][2] By activating th...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dazostinag (TAK-676) is a novel synthetic stimulator of interferon genes (STING) agonist designed for systemic delivery.[1][2] By activating the STING pathway, Dazostinag initiates a cascade of immune responses, making it a promising candidate for cancer immunotherapy.[1][3] It effectively stimulates the innate immune system, leading to the activation of dendritic cells, NK cells, and CD8+ T cells, and promotes a shift in macrophage polarization from an immunosuppressive (M2) to a pro-inflammatory (M1) phenotype.[1][2][4] This document provides detailed application notes and protocols for the flow cytometric analysis of immune cells following Dazostinag treatment, offering a valuable tool for preclinical and clinical research.
Mechanism of Action: The STING Pathway
Dazostinag activates the STING pathway, a critical component of the innate immune system that detects cytosolic DNA. This activation triggers a signaling cascade involving TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3), leading to the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines. These cytokines, in turn, modulate the activity of various immune cells, fostering an anti-tumor environment.
I. Immunophenotyping of Peripheral Blood Mononuclear Cells (PBMCs)
This protocol outlines the analysis of major immune cell populations in PBMCs following Dazostinag treatment.
Experimental Protocol
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
Cell Staining:
Resuspend up to 1 x 10^6 PBMCs in 100 µL of FACS buffer (PBS + 2% FBS).
Add a pre-titrated cocktail of fluorescently conjugated antibodies (see Table 1).
Incubate for 30 minutes at 4°C in the dark.
Wash cells twice with 2 mL of FACS buffer.
Resuspend in 300 µL of FACS buffer for acquisition.
Flow Cytometry: Acquire samples on a calibrated flow cytometer.
Data Presentation: Antibody Panel for General Immunophenotyping
Target
Fluorochrome
Cell Population Identified
Clone
CD45
AF700
All Leukocytes
HI30
CD3
APC
T Cells
UCHT1
CD4
FITC
Helper T Cells
RPA-T4
CD8
PerCP-Cy5.5
Cytotoxic T Cells
RPA-T8
CD19
PE-Cy7
B Cells
HIB19
CD56
PE
NK Cells
MEM-188
CD14
BV510
Monocytes
M5E2
CD11c
BV421
Dendritic Cells
3.9
HLA-DR
BV605
Antigen Presenting Cells
L243
Gating Strategy: General Immunophenotyping
Caption: Gating strategy for major immune cell populations in PBMCs.
II. Analysis of Macrophage Polarization
This protocol is designed to assess the shift in macrophage polarization from M2 to M1 phenotype induced by Dazostinag.
Experimental Protocol
Cell Culture (for in vitro studies): Culture monocyte-derived macrophages and treat with Dazostinag for 24-48 hours.
Cell Staining:
Harvest cells and wash with FACS buffer.
Stain for surface markers (see Table 2) for 30 minutes at 4°C.
Wash cells.
(Optional for intracellular markers) Fix and permeabilize cells using a commercial kit.
Stain for intracellular markers for 30 minutes at room temperature.
Wash and resuspend for acquisition.
Flow Cytometry: Acquire samples and analyze the expression of M1 and M2 markers.
Data Presentation: Antibody Panel for Macrophage Polarization
Marker Type
Target
Fluorochrome
Phenotype
Clone
M1 Markers
CD80
FITC
M1
L307.4
CD86
PE
M1
2331 (FUN-1)
iNOS
Alexa Fluor 488
M1 (intracellular)
M-19
M2 Markers
CD163
APC
M2
GHI/61
CD206
PE-Cy7
M2
19.2
Pan-Macrophage
CD68
PerCP-Cy5.5
All Macrophages
Y1/82A
Gating Strategy: Macrophage Polarization
Caption: Gating strategy for identifying M1 and M2 macrophage subsets.
III. Intracellular Analysis of STING Pathway Activation (Phospho-flow)
This protocol allows for the direct measurement of STING pathway activation by detecting the phosphorylation of key signaling molecules.
Experimental Protocol
Cell Stimulation: Treat PBMCs or isolated immune cell subsets with Dazostinag for a short duration (e.g., 15-60 minutes).
Fixation: Immediately fix the cells with a phospho-fixation buffer (e.g., 1.5% paraformaldehyde) to preserve phosphorylation states.
Permeabilization: Permeabilize the cells with a permeabilization buffer (e.g., ice-cold methanol (B129727) or a commercial saponin-based buffer).
Staining:
Wash the permeabilized cells.
Stain with antibodies against surface markers (see Table 3) and intracellular phospho-proteins.
Incubate for 60 minutes at room temperature in the dark.
Wash and resuspend for acquisition.
Flow Cytometry: Acquire samples immediately.
Data Presentation: Antibody Panel for Phospho-flow Analysis
Target
Fluorochrome
Purpose
Clone
CD45
AF700
Pan-Leukocyte Marker
HI30
CD14
BV510
Monocyte Marker
M5E2
CD11c
BV421
Dendritic Cell Marker
3.9
pTBK1 (Ser172)
Alexa Fluor 488
STING Pathway Activation
D1B4
pIRF3 (Ser396)
PE
STING Pathway Activation
D6O1M
Workflow: Phospho-flow Experiment
Caption: Experimental workflow for phospho-flow analysis.
Summary of Expected Immunomodulatory Effects of Dazostinag
Immune Cell Type
Expected Change after Dazostinag Treatment
Key Flow Cytometry Markers
Dendritic Cells
Increased activation and maturation
CD80, CD86, HLA-DR, CD11c
NK Cells
Increased activation
CD69, CD107a
CD8+ T Cells
Increased activation and proliferation
CD69, Ki-67, Granzyme B
Macrophages
Shift from M2 to M1 phenotype
↑CD86, ↑iNOS; ↓CD163, ↓CD206
Monocytes
STING pathway activation
↑pTBK1, ↑pIRF3
These protocols and application notes provide a comprehensive framework for researchers to effectively utilize flow cytometry in evaluating the immunological effects of Dazostinag. The provided antibody panels and gating strategies serve as a starting point and should be optimized for specific experimental conditions and instrumentation.
Dazostinag (TAK-676) in Patient-Derived Xenograft (PDX) Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Introduction Dazostinag (TAK-676) is a novel, systemically administered small-molecule agonist of the Stimulator of Interferon Genes (STING) pathway. Activa...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dazostinag (TAK-676) is a novel, systemically administered small-molecule agonist of the Stimulator of Interferon Genes (STING) pathway. Activation of STING is a critical component of the innate immune system's response to cytosolic DNA, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines. This, in turn, bridges innate and adaptive immunity, promoting the activation of dendritic cells, natural killer (NK) cells, and T cells, ultimately leading to a robust anti-tumor immune response.[1][2][3] Preclinical studies in syngeneic mouse models have demonstrated that Dazostinag can induce complete tumor regressions and establish durable immunological memory.[2][3]
Patient-derived xenograft (PDX) models, which involve the implantation of human tumor tissue into immunodeficient mice, have emerged as a vital tool in preclinical oncology research. These models are known to better recapitulate the heterogeneity and molecular characteristics of human tumors compared to traditional cell line-derived xenografts.[4][5] This document provides detailed application notes and protocols for the evaluation of Dazostinag in PDX models of solid tumors.
Mechanism of Action: The STING Pathway
Dazostinag functions by directly binding to and activating the STING protein, which is an endoplasmic reticulum-resident transmembrane protein. Upon activation, STING translocates to the Golgi apparatus and recruits TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it induces the transcription of genes encoding type I IFNs (e.g., IFN-α and IFN-β) and other inflammatory cytokines. These cytokines then act in an autocrine and paracrine manner to stimulate an anti-tumor immune response.
Caption: Dazostinag activates the STING signaling pathway.
Data Presentation: Efficacy of Dazostinag in PDX Models
Note: As of the last search, specific quantitative data on the efficacy of Dazostinag in patient-derived xenograft (PDX) models was not publicly available. The following tables are provided as templates for presenting such data when it becomes available.
Table 1: Tumor Growth Inhibition (TGI) in Response to Dazostinag in Various PDX Models
PDX Model ID
Tumor Type
Dazostinag Dose (mg/kg)
Dosing Schedule
TGI (%)
p-value
PDX-CRC-001
Colorectal Cancer
Data not available
Data not available
Data not available
Data not available
PDX-NSCLC-002
Non-Small Cell Lung Cancer
Data not available
Data not available
Data not available
Data not available
PDX-HNSCC-003
Head and Neck Squamous Cell Carcinoma
Data not available
Data not available
Data not available
Data not available
PDX-MEL-004
Melanoma
Data not available
Data not available
Data not available
Data not available
Table 2: Combination Therapy of Dazostinag and Pembrolizumab in PDX Models
PDX Model ID
Treatment Group
Dosing Schedule
Mean Tumor Volume (mm³) ± SEM
TGI (%) vs. Vehicle
PDX-CRC-001
Vehicle
Data not available
Data not available
-
Dazostinag
Data not available
Data not available
Data not available
Pembrolizumab
Data not available
Data not available
Data not available
Dazostinag + Pembrolizumab
Data not available
Data not available
Data not available
PDX-NSCLC-002
Vehicle
Data not available
Data not available
-
Dazostinag
Data not available
Data not available
Data not available
Pembrolizumab
Data not available
Data not available
Data not available
Dazostinag + Pembrolizumab
Data not available
Data not available
Data not available
Experimental Protocols
The following protocols are generalized for the use of Dazostinag in PDX models based on standard practices.[6] Specific parameters may need to be optimized for different PDX models and research questions.
Establishment of Patient-Derived Xenograft (PDX) Models
Caption: Workflow for establishing PDX models.
Materials:
Fresh human tumor tissue collected under sterile conditions
Immunodeficient mice (e.g., NOD/SCID, NSG), 6-8 weeks old
Surgical instruments (scalpels, forceps)
Growth media (e.g., DMEM/F12) with antibiotics
Matrigel (optional)
Anesthesia
Procedure:
Tissue Collection and Processing:
Obtain fresh tumor tissue from consented patients.
Transport the tissue on ice in a sterile collection medium.
In a sterile biosafety cabinet, wash the tissue with cold PBS containing antibiotics.
Mechanically dissect the tumor into small fragments (approximately 2-4 mm³).
Implantation:
Anesthetize the recipient mouse.
Make a small incision in the skin on the flank of the mouse.
Create a subcutaneous pocket using blunt dissection.
(Optional) Mix the tumor fragment with Matrigel to improve engraftment rates.
Place a single tumor fragment into the subcutaneous pocket.
Close the incision with surgical clips or sutures.
Monitor the mice for tumor growth.
Passaging and Expansion:
Once the initial tumor (P0) reaches a volume of approximately 1000-1500 mm³, euthanize the mouse and aseptically excise the tumor.
A portion of the tumor can be cryopreserved for future use, and another portion can be processed for expansion.
For expansion, fragment the tumor as described above and implant into new recipient mice to generate the next passage (P1).
Repeat this process to generate a sufficient number of tumor-bearing mice for the planned experiment.
Dazostinag Treatment in PDX-bearing Mice
Caption: Experimental workflow for Dazostinag treatment in PDX models.
Materials:
PDX-bearing mice with established tumors (e.g., 100-200 mm³)
Dazostinag (TAK-676) formulated for intravenous injection
Vehicle control (e.g., sterile saline or as specified by the manufacturer)
Pembrolizumab (or other checkpoint inhibitors, if applicable)
Calipers for tumor measurement
Animal scale
Procedure:
Animal Grouping and Randomization:
Once tumors reach the desired size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle, Dazostinag low dose, Dazostinag high dose, Dazostinag + Pembrolizumab). A typical group size is 8-10 mice.
Dazostinag Administration:
Dazostinag is designed for intravenous administration.[2]
Reconstitute and dilute Dazostinag to the desired concentration in a sterile vehicle as per the manufacturer's instructions.
Administer the specified dose intravenously (e.g., via the tail vein). The dosing schedule will need to be determined based on preclinical data (e.g., once weekly, twice weekly).
Tumor and Health Monitoring:
Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
Monitor the body weight of the mice 2-3 times per week as an indicator of general health and toxicity.
Observe the mice for any clinical signs of adverse reactions.
Study Endpoint and Data Analysis:
The study can be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³), or at a specific time point.
Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.
Perform statistical analysis to determine the significance of the observed anti-tumor effects.
Pharmacodynamic (PD) Marker Analysis
Procedure:
Sample Collection:
At the end of the study, or at specified time points, collect tumors, blood, and spleens from a subset of mice in each treatment group.
Tumor Analysis:
A portion of the tumor can be fixed in formalin and embedded in paraffin (B1166041) for immunohistochemistry (IHC) analysis of immune cell infiltration (e.g., CD4+, CD8+, NK cells).
Another portion can be dissociated into a single-cell suspension for flow cytometry analysis of immune cell populations and their activation status.
A third portion can be snap-frozen for RNA or protein extraction to analyze the expression of STING pathway-related genes (e.g., IFNB1, CXCL10) by qPCR or western blotting.
Blood and Spleen Analysis:
Analyze peripheral blood and splenocytes by flow cytometry to assess systemic immune cell activation.
Measure cytokine levels (e.g., IFN-α, IFN-β, CXCL10) in the plasma using ELISA or multiplex assays.
Conclusion
Dazostinag represents a promising immunotherapeutic agent with a well-defined mechanism of action. The use of PDX models provides a clinically relevant platform to evaluate its efficacy and to identify predictive biomarkers. While specific quantitative data from Dazostinag studies in PDX models are not yet widely available in the public domain, the protocols outlined in this document provide a robust framework for conducting such preclinical investigations. These studies will be crucial in guiding the clinical development of Dazostinag and in identifying patient populations most likely to benefit from this innovative therapy.
Assessing Dazostinag Efficacy in 3D Tumor Spheroid Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Introduction Dazostinag (TAK-676) is a novel synthetic agonist of the stimulator of interferon genes (STING) protein, designed for systemic delivery to acti...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dazostinag (TAK-676) is a novel synthetic agonist of the stimulator of interferon genes (STING) protein, designed for systemic delivery to activate the innate immune system and mobilize adaptive immunity for anti-tumor responses.[1][2] Activation of the STING pathway by Dazostinag leads to the production of type I interferons and other proinflammatory cytokines, which in turn activate dendritic cells, natural killer (NK) cells, and T cells within the tumor microenvironment (TME).[1][2][3] Preclinical and clinical studies have demonstrated that Dazostinag can remodel the TME, increase the infiltration of cytotoxic T cells, and enhance the efficacy of immune checkpoint inhibitors.[1][2][4][5]
Three-dimensional (3D) tumor spheroid models are increasingly utilized in cancer research as they more accurately mimic the complex cell-cell and cell-matrix interactions, nutrient and oxygen gradients, and drug penetration challenges of in vivo solid tumors compared to traditional 2D cell cultures.[6][7][8] This document provides detailed protocols and application notes for assessing the efficacy of Dazostinag in 3D tumor spheroid models, offering a valuable in vitro platform for preclinical evaluation.
Mechanism of Action: Dazostinag Signaling Pathway
Dazostinag functions as a STING agonist. Upon entering the cell, it binds to and activates the STING protein located on the endoplasmic reticulum. This activation triggers a downstream signaling cascade involving TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 then translocates to the nucleus, where it induces the transcription of type I interferons (IFN-α/β) and other inflammatory cytokines. These secreted cytokines act in an autocrine and paracrine manner to stimulate an anti-tumor immune response.
Dazostinag activates the STING pathway to induce an anti-tumor immune response.
Experimental Protocols
The following protocols provide a framework for generating tumor spheroids and assessing the efficacy of Dazostinag. Optimization may be required depending on the cell line used.
Protocol 1: 3D Tumor Spheroid Formation
This protocol describes the generation of uniform tumor spheroids using ultra-low attachment U-bottom plates.
Materials:
Cancer cell lines (e.g., CT26 for colorectal cancer, SCC-25 for head and neck squamous cell carcinoma)
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS, 1% Penicillin-Streptomycin)
Trypsin-EDTA
Phosphate-Buffered Saline (PBS)
Trypan Blue solution
Ultra-low attachment 96-well U-bottom plates
Hemocytometer or automated cell counter
Centrifuge
Procedure:
Culture cancer cells in standard tissue culture flasks to 70-80% confluency.
Wash cells with PBS, then detach them using Trypsin-EDTA.
Neutralize trypsin with complete medium and collect the cell suspension in a sterile conical tube.
Centrifuge the cell suspension at 300 x g for 5 minutes.
Aspirate the supernatant and resuspend the cell pellet in fresh complete medium.
Perform a cell count and viability assessment using Trypan Blue and a hemocytometer. Ensure cell viability is >95%.
Dilute the cell suspension to the desired seeding density (e.g., 2,000-10,000 cells/well, to be optimized for each cell line) in complete medium.
Dispense 100 µL of the cell suspension into each well of an ultra-low attachment 96-well U-bottom plate.
Centrifuge the plate at 300 x g for 10 minutes to facilitate cell aggregation at the bottom of the wells.
Incubate the plate at 37°C and 5% CO₂ for 2-4 days to allow for spheroid formation. Monitor spheroid formation daily using a microscope.
Protocol 2: Dazostinag Treatment and Spheroid Growth Assessment
Materials:
Dazostinag (TAK-676) stock solution (dissolved in a suitable vehicle, e.g., DMSO)
Complete cell culture medium
Pre-formed tumor spheroids in 96-well plates
Brightfield microscope with a camera
Procedure:
Prepare serial dilutions of Dazostinag in complete medium to achieve the desired final concentrations. Include a vehicle-only control.
After 2-4 days of spheroid formation, carefully remove 50 µL of medium from each well and replace it with 50 µL of the Dazostinag dilutions or vehicle control.
Incubate the spheroids for the desired treatment duration (e.g., 72-96 hours).
At designated time points (e.g., 0, 24, 48, 72, 96 hours), capture brightfield images of the spheroids in each well.
Measure the major (d_max) and minor (d_min) diameters of each spheroid using image analysis software (e.g., ImageJ).
Calculate the spheroid volume using the formula: Volume = (π/6) * (d_max) * (d_min)².
Normalize the spheroid volume at each time point to the volume at time 0 to determine the relative growth inhibition.
Protocol 3: Cell Viability Assessment
This protocol uses a luminescence-based assay to determine the viability of cells within the spheroids after treatment.
Materials:
Treated tumor spheroids in 96-well plates
CellTiter-Glo® 3D Cell Viability Assay kit (or equivalent)
Luminometer
Procedure:
At the end of the treatment period, allow the 96-well plate containing the spheroids to equilibrate to room temperature for 30 minutes.
Add 100 µL of the CellTiter-Glo® 3D reagent to each well.
Mix the contents by orbital shaking for 5 minutes to induce cell lysis.
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
Measure the luminescence using a plate-reading luminometer.
Calculate the percentage of viable cells in treated spheroids relative to the vehicle-treated control spheroids.
Experimental Workflow
The overall workflow for assessing Dazostinag efficacy in 3D tumor spheroids is outlined below.
Workflow for assessing Dazostinag efficacy in 3D tumor spheroids.
Representative Data
The following table presents hypothetical data that could be generated from the described protocols. This data is for illustrative purposes only and will vary based on the cell line and experimental conditions.
Cell Line
Dazostinag Conc. (µM)
Spheroid Growth Inhibition (%) (96h)
Cell Viability (%) (96h)
IFN-β Secretion (pg/mL)
CT26 (Colorectal)
0 (Vehicle)
0
100
< 10
0.1
15 ± 4
88 ± 5
150 ± 25
1
45 ± 7
62 ± 8
850 ± 90
10
78 ± 9
35 ± 6
2500 ± 300
SCC-25 (HNSCC)
0 (Vehicle)
0
100
< 10
0.1
12 ± 3
92 ± 4
120 ± 20
1
38 ± 6
70 ± 7
700 ± 85
10
65 ± 8
45 ± 5
2100 ± 250
A549 (Lung)
0 (Vehicle)
0
100
< 10
0.1
8 ± 2
95 ± 3
80 ± 15
1
25 ± 5
80 ± 6
550 ± 60
10
50 ± 7
58 ± 8
1800 ± 200
Data are presented as mean ± standard deviation.
Conclusion
The use of 3D tumor spheroid models provides a more physiologically relevant in vitro system for evaluating the anti-tumor activity of immunomodulatory agents like Dazostinag. The protocols outlined in this document offer a robust framework for assessing key efficacy endpoints, including spheroid growth inhibition and cell viability. By leveraging these models, researchers can gain valuable insights into the therapeutic potential of Dazostinag and inform further preclinical and clinical development.
Dazostinag (TAK-676) in Neuroendocrine Tumor (NET) Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Introduction Dazostinag (TAK-676) is a novel, systemically administered cyclic dinucleotide agonist of the Stimulator of Interferon Genes (STING) pathway. I...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dazostinag (TAK-676) is a novel, systemically administered cyclic dinucleotide agonist of the Stimulator of Interferon Genes (STING) pathway. In the context of neuroendocrine tumors (NETs), which are often characterized by an immunologically "cold" tumor microenvironment, dazostinag presents a promising therapeutic strategy. By activating the STING pathway, dazostinag initiates a cascade of immune responses, including the production of type I interferons (IFNs) and other pro-inflammatory cytokines. This leads to the activation of innate and adaptive immune cells, ultimately enhancing anti-tumor immunity. Preclinical and clinical studies are exploring the potential of dazostinag, particularly in combination with immune checkpoint inhibitors like pembrolizumab, to convert these non-responsive tumors into ones that can be recognized and attacked by the immune system.[1][2]
These application notes provide an overview of the current understanding of dazostinag's application in NET research, including its mechanism of action, preclinical findings, and clinical trial data. Detailed protocols for key experiments are also provided to facilitate further research in this area.
Mechanism of Action: STING Pathway Activation
Dazostinag functions by mimicking the natural ligands of STING, thereby activating the pathway. This activation in antigen-presenting cells (APCs), such as dendritic cells, within the tumor microenvironment is crucial for its anti-tumor effects.
The binding of dazostinag to STING triggers a conformational change, leading to the recruitment and activation of TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates Interferon Regulatory Factor 3 (IRF3), which dimerizes and translocates to the nucleus. In the nucleus, phosphorylated IRF3 acts as a transcription factor, driving the expression of type I interferons (IFN-α and IFN-β). These interferons are secreted and bind to their receptors on various immune cells and tumor cells, leading to a downstream signaling cascade that promotes:
Enhanced antigen presentation: Upregulation of Major Histocompatibility Complex (MHC) class I molecules on tumor cells, making them more visible to cytotoxic T lymphocytes (CTLs).[1]
Activation of dendritic cells (DCs): Maturation and activation of DCs, leading to more effective priming of anti-tumor T cells.
Recruitment and activation of immune cells: Increased infiltration of natural killer (NK) cells and T cells into the tumor microenvironment.[1]
Upregulation of PD-L1: Increased expression of PD-L1 on tumor cells, providing a rationale for combination therapy with anti-PD-1/PD-L1 antibodies.[1]
Dazostinag solubility and formulation for in vivo studies
Welcome to the technical support resource for researchers utilizing dazostinag (TAK-676) in in vivo studies. This guide provides detailed information on solubility, formulation, and experimental best practices to ensure...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support resource for researchers utilizing dazostinag (TAK-676) in in vivo studies. This guide provides detailed information on solubility, formulation, and experimental best practices to ensure the successful execution of your research.
Q1: I am having trouble dissolving dazostinag. What solvents are recommended?
A1: Dazostinag disodium (B8443419), a common salt form, exhibits high solubility in dimethyl sulfoxide (B87167) (DMSO).[1] For aqueous-based formulations suitable for intravenous or intratumoral injection, a co-solvent strategy or direct formulation in a buffered solution is necessary. If you observe precipitation when diluting a DMSO stock into an aqueous buffer, consider vortexing and gentle warming. If precipitation persists, the final concentration may be too high for the chosen vehicle composition.
Q2: My dazostinag solution is not stable and precipitates over time. How can I improve its stability?
A2: Solution stability is critical for accurate dosing. It is highly recommended to prepare dazostinag formulations fresh before each experiment. If you must store a stock solution, store it at -80°C as recommended by suppliers.[1] For working solutions, especially those containing co-solvents like PEG300 and Tween 80, ensure all components are thoroughly mixed and clear before adding the final aqueous component. Avoid repeated freeze-thaw cycles of stock solutions.
Q3: What is the recommended route of administration for dazostinag in animal models?
A3: Dazostinag has been successfully administered via multiple routes in preclinical and clinical studies, including intravenous (IV) and intratumoral (IT) injections.[2][3] The choice of administration route will depend on your experimental goals. Systemic immune activation is often studied using IV administration, while localized tumor microenvironment modulation is investigated with IT injections.
Q4: I am observing signs of toxicity in my animal cohort. Could this be related to the formulation vehicle?
A4: While dazostinag itself has a toxicity profile, the formulation vehicle can also contribute to adverse effects. High concentrations of DMSO, for instance, can cause local irritation and systemic toxicity. When developing a formulation, it is crucial to include a vehicle-only control group in your study to differentiate between the effects of the drug and the vehicle. If toxicity is observed, consider reducing the concentration of organic co-solvents in your formulation.
Not specified, but likely a buffered saline solution for IV injection.
Intratumoral
Human
0.05 mg/mL
Not explicitly detailed, but used for microdosing in a clinical study.[2][4]
Experimental Protocols
Protocol 1: Preparation of Dazostinag for Intravenous Administration in Mice
This protocol is adapted from preclinical studies of dazostinag (TAK-676).
Materials:
Dazostinag disodium powder
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
Sterile, pyrogen-free microcentrifuge tubes
Calibrated pipettes and sterile, filtered pipette tips
Vortex mixer
Procedure:
Calculate the required amount of dazostinag disodium based on the desired dose (e.g., 0.3, 1.0, or 2.0 mg/kg) and the number and weight of the animals.
Weigh the calculated amount of dazostinag disodium powder in a sterile microcentrifuge tube.
Add the required volume of sterile PBS to achieve the final desired concentration for injection.
Vortex the solution thoroughly until the powder is completely dissolved and the solution is clear.
Visually inspect the solution for any particulates before drawing it into a syringe for injection.
Administer the solution intravenously to the mice. It is recommended to prepare this formulation fresh before each use.
Protocol 2: Preparation of Dazostinag for Intratumoral Microdosing
This protocol is based on a formulation used in a clinical study for intratumoral microdosing.
Materials:
Dazostinag
Sterile vehicle (e.g., saline or a biocompatible buffer)
Sterile, pyrogen-free vials
Calibrated pipettes and sterile, filtered pipette tips
Procedure:
Prepare a stock solution of dazostinag in a suitable solvent in which it is highly soluble, such as DMSO, if starting from a powder.
Perform a serial dilution of the stock solution with the sterile vehicle to achieve the final target concentration of 0.05 mg/mL.[2][4]
Ensure the solution is clear and free of any visible precipitates.
This formulation is intended for localized intratumoral delivery.
Visualizations
Caption: Workflow for preparing dazostinag for in vivo studies.
Caption: Dazostinag activates the STING pathway to induce an immune response.
Technical Support Center: Mitigating Dazostinag-Related Cytokine Release Syndrome in Mice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the STING agonist Dazostinag in murine mode...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the STING agonist Dazostinag in murine models. The focus is on identifying, monitoring, and mitigating Dazostinag-related cytokine release syndrome (CRS).
Troubleshooting Guides
Issue 1: Unexpectedly Severe CRS Observed in Mice Treated with Dazostinag
Question: We administered Dazostinag to our mice, and they are exhibiting severe symptoms of CRS, including rapid weight loss, lethargy, and ruffled fur. How can we manage this?
Answer:
Severe CRS in response to Dazostinag, a potent STING agonist, is a known potential complication due to its mechanism of action, which involves the induction of a robust inflammatory cytokine response.[1][2] Immediate intervention is crucial to prevent mortality and ensure the ethical treatment of experimental animals.
Recommended Mitigation Strategies:
Dexamethasone (B1670325) Administration: Dexamethasone, a corticosteroid, can be used to suppress the inflammatory response.
Dosage: A dose of 5 mg/kg administered intraperitoneally (IP) has been shown to be effective in reducing pro-inflammatory cytokines such as TNF-α and IL-6 in mouse models of systemic inflammation.[1][3]
Timing: Administer dexamethasone as soon as signs of severe CRS are observed. For prophylactic use in future experiments, consider administering it shortly before or concurrently with Dazostinag.
Anti-IL-6R Antibody Blockade: Interleukin-6 (IL-6) is a key mediator of CRS.[4] Blocking its receptor can alleviate symptoms.
Dosage and Administration: The rat anti-mouse IL-6R antibody, MR16-1, can be used. A dose of 2 mg/kg administered intravenously (IV) or intraperitoneally (IP) has been used to effectively block IL-6 signaling in mice.[5]
Timing: Similar to dexamethasone, administer the anti-IL-6R antibody upon observation of severe CRS. Prophylactic administration is also a viable strategy.
Dazostinag Technical Support Center: Overcoming Potential Resistance Mechanisms
For Researchers, Scientists, and Drug Development Professionals This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential challenges and resistance mechanism...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential challenges and resistance mechanisms encountered during preclinical and clinical research with Dazostinag (TAK-676), a novel systemic STING (Stimulator of Interferon Genes) agonist.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Dazostinag?
A1: Dazostinag is a synthetic cyclic dinucleotide that acts as a STING agonist.[1] By binding to and activating the STING protein, it triggers a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[2][3] This activation of the innate immune system results in the maturation of dendritic cells, enhanced antigen presentation, and the priming of tumor-specific T cells, ultimately leading to an anti-tumor immune response.[4]
Q2: We are observing a lack of response to Dazostinag monotherapy in our tumor model. What are the potential reasons?
A2: Resistance to Dazostinag monotherapy can arise from several factors:
Low or absent STING expression: The target tumor cells or immune cells within the tumor microenvironment (TME) may have low or absent expression of STING, rendering the drug ineffective.
"Cold" tumor microenvironment: The tumor may lack sufficient immune cell infiltration, particularly CD8+ T cells, which are crucial for an effective anti-tumor response.[5]
Presence of immunosuppressive cells: The TME may be rich in immunosuppressive cell populations such as Myeloid-Derived Suppressor Cells (MDSCs) and regulatory T cells (Tregs), which can dampen the anti-tumor immune response initiated by Dazostinag.
Upregulation of immune checkpoint pathways: Chronic STING activation can lead to the upregulation of inhibitory checkpoint molecules like PD-L1 on tumor cells, leading to T-cell exhaustion and resistance.[5]
Activation of immune-regulatory pathways: STING activation can induce compensatory feedback loops involving pathways like IDO and COX2, which can suppress the anti-tumor response.[6]
Q3: How can we investigate the expression of STING in our tumor models?
A3: STING expression can be assessed at both the mRNA and protein levels.
Quantitative RT-PCR (qRT-PCR): To measure STING1 (gene encoding STING) mRNA levels in tumor tissue or sorted cell populations.
Western Blotting: To detect STING protein levels in cell lysates.
Immunohistochemistry (IHC) or Immunofluorescence (IF): To visualize STING protein expression and its localization within the tumor tissue.
Flow Cytometry: To quantify STING expression in different immune cell subsets within the TME.
Q4: What are the recommended strategies to overcome resistance to Dazostinag?
A4: Several strategies can be employed to overcome resistance:
Combination Therapy: Combining Dazostinag with immune checkpoint inhibitors, such as anti-PD-1/PD-L1 antibodies (e.g., pembrolizumab), is a primary strategy.[7][8] This approach aims to block the inhibitory signals that may be upregulated upon STING activation.
Targeting Immunosuppressive Cells: Therapies aimed at depleting or reprogramming MDSCs and Tregs can enhance the efficacy of Dazostinag.
Inhibition of Regulatory Pathways: Co-administration of inhibitors for pathways like COX2 has been shown preclinically to synergize with STING agonists.[6]
Radiotherapy: Combining Dazostinag with radiotherapy can enhance its anti-tumor effects. Radiation can induce immunogenic cell death, releasing tumor antigens and DNA into the cytoplasm, which can further activate the cGAS-STING pathway.[9]
Troubleshooting Guides
Problem 1: Suboptimal STING Pathway Activation Observed in vitro
Possible Causes and Solutions:
Possible Cause
Troubleshooting Steps
Low STING expression in the cell line.
Verify STING expression via qRT-PCR or Western blot. If low, consider using a cell line known to have robust STING expression (e.g., THP-1).
Inefficient delivery of Dazostinag into the cytoplasm.
For in vitro experiments, consider using a transfection reagent to facilitate cytosolic delivery, as charged cyclic dinucleotides may not efficiently cross the cell membrane.
Degradation of Dazostinag.
Prepare fresh solutions for each experiment and minimize freeze-thaw cycles.
Suboptimal concentration of Dazostinag.
Perform a dose-response curve to determine the optimal concentration for STING activation in your specific cell line.
Problem 2: Lack of In Vivo Efficacy in a Syngeneic Tumor Model
Possible Causes and Solutions:
Possible Cause
Troubleshooting Steps
"Cold" tumor microenvironment.
Characterize the immune infiltrate of your tumor model using flow cytometry or IHC. If lacking T-cell infiltration, consider combination therapies to enhance T-cell recruitment.
High abundance of immunosuppressive cells.
Quantify MDSC and Treg populations in the TME. Evaluate strategies to deplete or inhibit these cells in combination with Dazostinag.
Upregulation of checkpoint inhibitors.
Assess PD-L1 expression on tumor cells and immune cells post-treatment. If upregulated, a combination with an anti-PD-1/PD-L1 antibody is warranted.
Rapid drug clearance.
Review the pharmacokinetic profile of Dazostinag. Ensure the dosing schedule is appropriate to maintain sufficient drug exposure in the tumor.
Data Presentation
Table 1: Representative In Vitro Dose-Response of Dazostinag on IFN-β Secretion
Dazostinag Concentration (µM)
IFN-β Secretion (pg/mL)
0 (Vehicle)
< 10
0.1
150 ± 25
1
850 ± 70
10
2500 ± 210
50
2800 ± 250
Data are representative and should be empirically determined for each cell line.
Table 2: Representative In Vivo Tumor Growth Inhibition with Dazostinag and Anti-PD-1 Combination Therapy
Treatment Group
Average Tumor Volume (mm³) at Day 21
% Tumor Growth Inhibition (TGI)
Vehicle
1500 ± 150
-
Dazostinag (1 mg/kg)
900 ± 120
40%
Anti-PD-1 (10 mg/kg)
1050 ± 130
30%
Dazostinag + Anti-PD-1
300 ± 80
80%
Data are representative from a syngeneic mouse tumor model and will vary depending on the model used.
Experimental Protocols
Protocol 1: Assessment of STING Pathway Activation by Western Blot
Cell Lysis: Treat cells with Dazostinag for the desired time. Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
Protein Quantification: Determine protein concentration using a BCA assay.
SDS-PAGE and Transfer: Separate 20-30 µg of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-STING (Ser366), total STING, phospho-IRF3 (Ser396), total IRF3, and a loading control (e.g., GAPDH) overnight at 4°C.
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 2: Characterization of Tumor Immune Microenvironment by Flow Cytometry
Tumor Dissociation: Excise tumors and mechanically and enzymatically digest them to obtain a single-cell suspension.
Red Blood Cell Lysis: If necessary, treat the cell suspension with an ACK lysis buffer to remove red blood cells.
Cell Staining:
Stain for cell viability using a viability dye.
Block Fc receptors with an anti-CD16/32 antibody.
Stain for surface markers using a cocktail of fluorescently conjugated antibodies (e.g., CD45, CD3, CD4, CD8, FoxP3 for T cells; CD11b, Gr-1 for MDSCs).
For intracellular staining (e.g., FoxP3), fix and permeabilize the cells before adding the intracellular antibody.
Data Acquisition: Acquire data on a flow cytometer.
Data Analysis: Analyze the data using flow cytometry analysis software to quantify the different immune cell populations.
Mandatory Visualizations
Dazostinag Mechanism of Action
Potential Resistance Mechanisms to Dazostinag
Troubleshooting Workflow for Dazostinag Resistance
Troubleshooting inconsistent results in Dazostinag experiments
Welcome to the technical support center for Dazostinag (TAK-676) experiments. This resource is designed for researchers, scientists, and drug development professionals to navigate potential challenges and inconsistencies...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for Dazostinag (TAK-676) experiments. This resource is designed for researchers, scientists, and drug development professionals to navigate potential challenges and inconsistencies in their experimental results. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research.
I. Troubleshooting Guides & FAQs
This section addresses common issues that may arise during in vitro and in vivo experiments with Dazostinag.
Question: We are observing high variability in Type I Interferon (IFN) induction across our in vitro cell culture experiments. What are the potential causes?
Answer: High variability in Type I IFN induction is a common challenge and can stem from several factors. Dazostinag is a STING (Stimulator of Interferon Genes) agonist, and its activity is dependent on a functional STING pathway in your cells.[1][2][3]
Potential Causes and Troubleshooting Steps:
Cell Line Integrity and STING Expression:
STING Polymorphisms: Different cell lines may have STING variants (e.g., R232H) that can affect Dazostinag binding and signaling. Ensure you have characterized the STING genotype of your cell lines.
STING Expression Levels: STING expression can vary between cell lines and even with passage number. Regularly validate STING expression using techniques like Western blot or qPCR.
Mycoplasma Contamination: Mycoplasma can activate innate immune pathways and interfere with STING signaling. Regularly test your cell cultures for mycoplasma contamination.
Reagent Handling and Stability:
Dazostinag Storage and Preparation: Ensure Dazostinag is stored according to the manufacturer's instructions. Prepare fresh dilutions for each experiment from a validated stock solution. Avoid repeated freeze-thaw cycles.
Vehicle Control: The vehicle used to dissolve Dazostinag can have its own effects. Always include a vehicle-only control in your experiments.
Experimental Conditions:
Cell Density: The density of your cell culture can influence the response to STING agonists. Standardize cell seeding density across all experiments.
Treatment Duration and Concentration: Create a detailed dose-response and time-course curve for your specific cell line to identify the optimal Dazostinag concentration and treatment duration.
Question: Our in vivo tumor models are showing inconsistent tumor growth inhibition with Dazostinag treatment. How can we improve reproducibility?
Answer: Inconsistent anti-tumor responses in vivo are multifactorial. Dazostinag's efficacy is highly dependent on the tumor microenvironment (TME) and the host immune system.[3][4][5]
Potential Causes and Troubleshooting Steps:
Tumor Model Selection:
Immune Competence of Mice: Dazostinag's mechanism relies on an intact immune system. Ensure you are using immunocompetent mouse strains (e.g., C57BL/6, BALB/c).
Tumor Cell Line: The immunogenicity of the tumor cell line is critical. "Cold" tumors with low immune infiltration may show a weaker response to Dazostinag monotherapy.[3] Consider models with known sensitivity to immune checkpoint inhibitors.
Drug Administration:
Route of Administration: The route of administration (e.g., intravenous, intratumoral) will significantly impact drug exposure and immune activation. Ensure consistent administration technique.
Dosing and Schedule: Optimize the dosing and treatment schedule for your specific tumor model. Refer to preclinical studies for guidance on effective dose ranges.
Analysis of the Tumor Microenvironment (TME):
Baseline TME: Characterize the baseline immune infiltrate of your tumor model. Variability in myeloid and lymphoid cell populations can lead to inconsistent results.
Pharmacodynamic Markers: Monitor pharmacodynamic markers of STING activation in the TME, such as increased expression of IFN-stimulated genes (ISGs), chemokines (e.g., CXCL9, CXCL10), and infiltration of CD8+ T cells.[4][5]
Dazostinag monotherapy and in combination with Pembrolizumab
Advanced or metastatic solid tumors
Fatigue, nausea, cytokine release syndrome
NCT04879849
Ib
Dazostinag, Pembrolizumab, and hypofractionated radiotherapy
Advanced NSCLC, TNBC, SCCHN
Fatigue, constipation, cough
III. Experimental Protocols
Protocol 1: In Vitro STING Activation Assay
Cell Seeding: Seed THP1-Dual™ cells at a density of 5 x 10^5 cells/mL in a 96-well plate.
Dazostinag Preparation: Prepare a 2x stock solution of Dazostinag in the appropriate vehicle. Perform serial dilutions to create a dose-response curve.
Treatment: Add the Dazostinag dilutions to the cells and incubate for 24 hours. Include a vehicle-only control.
Readout: Measure the activity of secreted embryonic alkaline phosphatase (SEAP) in the supernatant as a reporter for IRF3-induced gene expression, following the manufacturer's protocol for the reporter cell line.
Data Analysis: Calculate the EC50 value from the dose-response curve.
Protocol 2: In Vivo Murine Tumor Model
Tumor Implantation: Subcutaneously implant 1 x 10^6 CT26 colon carcinoma cells into the flank of BALB/c mice.
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using calipers.
Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (e.g., vehicle control, Dazostinag monotherapy).
Dazostinag Administration: Administer Dazostinag intravenously at the predetermined dose and schedule.
Efficacy Endpoint: Monitor tumor volume until tumors reach the predetermined endpoint.
Pharmacodynamic Analysis: At selected time points, collect tumors and spleens for analysis of immune cell infiltration (flow cytometry, IHC) and gene expression (qPCR, RNAseq).
IV. Visualizations
Caption: Dazostinag-mediated activation of the STING signaling pathway.
Caption: General experimental workflow for Dazostinag studies.
Identifying and minimizing off-target effects of Dazostinag
This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and minimizing potential off-target effects of Dazostinag (TAK-676), a potent STING (Stimula...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and minimizing potential off-target effects of Dazostinag (TAK-676), a potent STING (Stimulator of Interferon Genes) agonist. By understanding and addressing these potential effects, researchers can ensure the validity and accuracy of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Dazostinag?
A1: Dazostinag is a synthetic small molecule that acts as an agonist for the STING protein.[1][2] Activation of the STING signaling pathway triggers the production of type I interferons and other pro-inflammatory cytokines, which in turn stimulates an anti-tumor immune response.[2][3][4]
Q2: What are off-target effects and why are they a concern with small molecule agonists like Dazostinag?
A2: Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended target. For Dazostinag, this would involve interactions with molecules other than STING. These unintended interactions can lead to misinterpretation of experimental data, where an observed phenotype is incorrectly attributed to the on-target STING activation. They can also contribute to cellular toxicity.
Q3: Are there known off-target interactions for Dazostinag?
A3: Publicly available literature does not currently provide a specific, comprehensive profile of Dazostinag's off-target interactions. While preclinical and clinical studies have established a safety profile, detailed screening against broad panels of kinases or other protein families are not yet published.[5][6] Therefore, it is crucial for researchers to empirically determine the potential for off-target effects within their specific experimental systems.
Q4: What are the general strategies to minimize potential off-target effects of Dazostinag?
A4: To minimize the risk of off-target effects, researchers should:
Use the lowest effective concentration: Perform dose-response experiments to identify the lowest concentration of Dazostinag that elicits the desired on-target STING activation. Higher concentrations are more likely to engage lower-affinity off-targets.
Employ control compounds: Include a structurally related but inactive compound as a negative control, if available. This helps to distinguish effects specific to STING agonism from those related to the chemical scaffold.
Utilize genetic knockdown/knockout: Employ techniques like CRISPR/Cas9 or siRNA to eliminate or reduce the expression of STING. If the experimental phenotype persists in the absence of STING, it is likely due to an off-target effect.
Orthogonal approaches: Confirm key findings using a different, structurally unrelated STING agonist to ensure the observed effects are truly due to STING pathway activation.
This guide provides a systematic approach to troubleshooting experiments where off-target effects of Dazostinag are suspected.
dot
Caption: A workflow for troubleshooting unexpected experimental outcomes.
Table 1: Troubleshooting Scenarios
Scenario
Potential Cause
Recommended Action
Phenotype observed at high concentrations but not at concentrations known to activate STING.
Off-target effect with lower affinity than for STING.
Determine the EC50 for STING activation (e.g., by measuring IFN-β production) and conduct experiments at or near this concentration.
Dazostinag induces a response in a cell line that does not express STING.
Off-target effect.
Confirm the absence of STING expression via Western Blot or qPCR. Use this cell line as a negative control in parallel with STING-expressing cells.
A known STING-downstream event (e.g., IRF3 phosphorylation) is not observed, but another phenotype is present.
The observed phenotype is likely independent of STING activation and may be an off-target effect.
Use an orthogonal STING agonist to see if the primary phenotype is reproduced. If not, it is likely an off-target effect of Dazostinag.
Inconsistent results are observed across different cell lines.
Cell-line specific expression of off-target proteins.
Characterize the expression levels of STING and other potential off-target candidates in the cell lines being used.
Experimental Protocols for Off-Target Identification
Should the troubleshooting guide suggest a high probability of an off-target effect, the following advanced experimental protocols can be employed for identification.
Kinome Profiling
Objective: To identify unintended interactions of Dazostinag with a broad panel of human kinases.
Methodology:
Assay Platform: Utilize a reputable service provider offering kinome scanning services (e.g., radiometric assay, mobility shift assay).
Compound Concentration: Screen Dazostinag at one or more concentrations (e.g., 1 µM and 10 µM) to identify potential hits.
Data Analysis: The output is typically presented as percent inhibition of each kinase relative to a control. Hits are defined as kinases showing significant inhibition (e.g., >50% or >75% at a given concentration).
Follow-up: Apparent hits should be validated with dose-response assays to determine the IC50 value for each potential off-target kinase.
dot
Caption: Workflow for identifying off-target kinases.
Cellular Thermal Shift Assay (CETSA)
Objective: To assess the direct binding of Dazostinag to proteins in a cellular context.
Methodology:
Cell Treatment: Treat intact cells with Dazostinag or a vehicle control.
Heating: Heat cell lysates across a range of temperatures. Ligand-bound proteins are typically stabilized and will denature at a higher temperature.
Protein Separation: Separate soluble from aggregated proteins by centrifugation.
Detection: Analyze the soluble fraction by Western blot for specific candidate proteins or by mass spectrometry for a proteome-wide analysis. A shift in the melting curve indicates direct target engagement.
Dazostinag Combination Therapies: A Technical Support Center for Enhancing Therapeutic Index
For Immediate Use by Research, Scientific, and Drug Development Professionals This technical support center provides essential guidance for researchers working with Dazostinag (TAK-676), a novel STING (Stimulator of Inte...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Use by Research, Scientific, and Drug Development Professionals
This technical support center provides essential guidance for researchers working with Dazostinag (TAK-676), a novel STING (Stimulator of Interferon Genes) agonist, particularly in the context of combination therapies. The information herein is intended to facilitate the optimization of experimental designs to improve the therapeutic index of Dazostinag-based treatments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Dazostinag?
A1: Dazostinag is a synthetic STING agonist.[1] By activating the STING signaling pathway, it triggers the production of type I interferons and other pro-inflammatory cytokines.[1] This leads to the activation of innate immune cells, such as dendritic cells and macrophages, and subsequently enhances adaptive anti-tumor immunity by promoting the activation and tumor infiltration of CD8+ T cells.[2][3]
Q2: What are the most common adverse events observed with Dazostinag in combination therapies?
A2: In clinical trials, particularly in combination with pembrolizumab, the most frequently reported treatment-emergent adverse events (TEAEs) include fatigue, nausea, cough, and headache.[4] Cytokine release syndrome (CRS), typically grade 1-2, has also been observed.[4][5] Other reported adverse events include anemia, lipase (B570770) increase, and thrombocytopenia.
Q3: How can I mitigate the risk of cytokine release syndrome (CRS) in my preclinical models?
A3: Preclinical studies suggest that premedication with agents like dexamethasone (B1670325) or anti-IL-6R antibodies can be a viable strategy to mitigate the risk of CRS without significantly compromising the anti-tumor efficacy of STING agonists.[6] These agents can help suppress the excessive release of pro-inflammatory cytokines.[6] Careful dose-escalation studies are also crucial to identify a therapeutic window that balances efficacy and toxicity.
Q4: What are the potential drug-drug interactions to consider when using Dazostinag?
A4: While specific drug-drug interaction studies for Dazostinag are not extensively published, it is important to consider the potential for interactions with drugs that modulate cytochrome P450 (CYP) enzymes, as many small molecule inhibitors are metabolized through this pathway.[7][8] Co-administration with potent inhibitors or inducers of CYP enzymes could alter the plasma concentration of Dazostinag, potentially impacting its efficacy and safety profile.[8] Additionally, caution should be exercised when combining Dazostinag with other immunosuppressive or immunostimulatory agents outside of the intended combination therapy.
Q5: What are the recommended storage and handling conditions for Dazostinag?
A5: Dazostinag disodium (B8443419) powder is typically stored at -20°C for long-term stability (up to 3 years).[1] Once in solvent, it should be stored at -80°C for up to one year.[1] For in vitro experiments, stock solutions are often prepared in DMSO. It is crucial to follow the manufacturer's specific instructions for reconstitution and storage to ensure the compound's integrity.
Troubleshooting Guides
This section addresses common issues that may be encountered during in vitro and in vivo experiments with Dazostinag.
In Vitro Experimentation
Problem
Possible Cause
Troubleshooting Steps
Low or no STING pathway activation (e.g., low IFN-β induction)
1. Low STING expression in the cell line: Not all cell lines express STING at sufficient levels. 2. Inefficient cytosolic delivery: Dazostinag, like other cyclic dinucleotides, may have poor cell permeability. 3. Agonist degradation: The compound may have degraded due to improper storage or handling. 4. Suboptimal Dazostinag concentration: The concentration used may be too low to elicit a response.
1. Verify STING expression: Confirm STING protein levels in your cell line via Western blot. Consider using a positive control cell line known to have a functional STING pathway (e.g., THP-1). 2. Use a transfection reagent: Employ a suitable transfection reagent to facilitate the delivery of Dazostinag into the cytoplasm. 3. Ensure proper handling: Prepare fresh solutions of Dazostinag for each experiment and minimize freeze-thaw cycles. 4. Perform a dose-response curve: Titrate Dazostinag over a range of concentrations (e.g., 0.1 µM to 50 µM) to determine the optimal concentration for your specific cell line and assay.
High cell toxicity or unexpected cell death
1. Excessive STING activation: Overstimulation of the STING pathway can lead to apoptosis.[3] 2. Off-target effects: At high concentrations, the compound may have off-target cytotoxic effects. 3. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high.
1. Reduce Dazostinag concentration: Lower the concentration of Dazostinag used in the assay. 2. Perform a viability assay: Use a standard cell viability assay (e.g., MTT, MTS, or Calcein AM) to determine the cytotoxic profile of Dazostinag in your cell line.[9][10][11] 3. Control for solvent effects: Ensure that the final concentration of the solvent in your culture medium is not exceeding a non-toxic level (typically <0.5% for DMSO).
High variability between experimental replicates
1. Inconsistent cell seeding: Uneven cell numbers across wells can lead to variable results. 2. Inaccurate pipetting: Errors in pipetting can lead to inconsistent Dazostinag concentrations. 3. Edge effects in multi-well plates: Evaporation from the outer wells of a plate can alter the concentration of the compound.
1. Ensure uniform cell seeding: Use a hemocytometer or an automated cell counter to accurately count and seed cells. 2. Use a master mix: Prepare a master mix of your treatment solution to ensure consistency across replicates. 3. Avoid edge effects: Fill the outer wells of the plate with sterile PBS or media and do not use them for experimental samples.
In Vivo Experimentation
Problem
Possible Cause
Troubleshooting Steps
Lack of anti-tumor efficacy
1. Suboptimal dose or schedule: The dose or frequency of administration may not be sufficient to induce a robust anti-tumor immune response. 2. Tumor model resistance: The chosen tumor model may be inherently resistant to STING-mediated immunotherapy. 3. Poor drug delivery to the tumor: The compound may not be reaching the tumor microenvironment in sufficient concentrations.
1. Optimize dose and schedule: Conduct dose-finding studies to determine the optimal therapeutic dose and administration schedule.[3] 2. Characterize the tumor model: Assess the expression of STING and other immune-related genes in your tumor model. Consider using a model known to be responsive to immune checkpoint inhibitors. 3. Evaluate pharmacokinetics: Measure the concentration of Dazostinag in the plasma and tumor tissue to assess its biodistribution.
1. High dose: The administered dose may be above the maximum tolerated dose (MTD). 2. Cytokine storm: Systemic activation of the STING pathway can lead to a massive release of inflammatory cytokines.[12]
1. Reduce the dose: Lower the dose of Dazostinag administered. 2. Consider alternative delivery methods: Explore strategies to enhance tumor-targeted delivery, such as conjugation to a tumor-targeting antibody (Antibody-Drug Conjugate - ADC) to reduce systemic exposure and toxicity.[13] 3. Monitor cytokine levels: Measure plasma cytokine levels to assess the extent of systemic inflammation.
Data Summary Tables
The following tables summarize key quantitative data from preclinical and clinical studies of Dazostinag.
Table 1: Dazostinag Pharmacokinetics and Pharmacodynamics
Table 2: Common Treatment-Emergent Adverse Events (TEAEs) with Dazostinag + Pembrolizumab (iintune-1 Study)
Adverse Event
Incidence (All Grades)
Incidence (Grade ≥3)
Fatigue
40%
Not specified
Nausea
27%
Not specified
Cough
23%
Not specified
Headache
20%
Not specified
Cytokine Release Syndrome (CRS)
13% (all Grade 1-2)
0%
Any TEAE
100%
37%
Dazostinag-related TEAE
80%
13%
Data from the dose expansion cohort 2A of the iintune-1 study (NCT04420884) in patients with recurrent/metastatic squamous cell carcinoma of the head and neck (RM-SCCHN).[4]
Experimental Protocols
This section provides detailed methodologies for key experiments related to the evaluation of Dazostinag.
Protocol 1: In Vitro STING Pathway Activation Assay
Objective: To determine the potency of Dazostinag in activating the STING pathway in a cellular context.
Materials:
Human monocytic cell line (e.g., THP-1)
Dazostinag (TAK-676)
Cell culture medium (e.g., RPMI-1640) with supplements (FBS, penicillin/streptomycin)
Transfection reagent (optional, for enhancing cytosolic delivery)
ELISA kit for human IFN-β
Western blot reagents (primary antibodies for phospho-STING (Ser366), phospho-IRF3 (Ser396), total STING, total IRF3, and a loading control like GAPDH or β-actin; secondary antibodies)
96-well and 6-well cell culture plates
Lysis buffer for protein extraction
Procedure:
Cell Seeding: Seed THP-1 cells in a 96-well plate for the ELISA assay and a 6-well plate for Western blotting at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
Dazostinag Preparation: Prepare a stock solution of Dazostinag in DMSO. Create a serial dilution of Dazostinag in cell culture medium to achieve the desired final concentrations.
Cell Treatment:
(Optional) Transfection: If using a transfection reagent, follow the manufacturer's protocol to complex Dazostinag with the reagent before adding it to the cells.
Add the Dazostinag dilutions to the cells. Include a vehicle control (medium with the same concentration of DMSO as the highest Dazostinag concentration) and a positive control (e.g., cGAMP).
Incubation: Incubate the cells for a predetermined time (e.g., 6-24 hours) at 37°C and 5% CO2.
Sample Collection:
ELISA: Centrifuge the 96-well plate and collect the supernatant for IFN-β measurement.
Western Blot: Wash the cells in the 6-well plate with cold PBS and lyse them using an appropriate lysis buffer containing protease and phosphatase inhibitors.
Analysis:
ELISA: Perform the IFN-β ELISA according to the manufacturer's instructions.
Western Blot: Determine the protein concentration of the cell lysates. Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with the primary and secondary antibodies. Visualize the protein bands using a suitable detection method.
Protocol 2: Cell Viability/Cytotoxicity Assay
Objective: To assess the effect of Dazostinag on cell viability and determine its cytotoxic concentration.
Materials:
Cancer cell line of interest
Dazostinag (TAK-676)
Cell culture medium and supplements
Cell viability assay kit (e.g., MTT, MTS, or Calcein AM/EthD-1)[11]
96-well cell culture plates
Plate reader (spectrophotometer or fluorometer)
Procedure:
Cell Seeding: Seed the cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
Dazostinag Preparation: Prepare a serial dilution of Dazostinag in cell culture medium.
Cell Treatment: Add the Dazostinag dilutions to the cells. Include a vehicle control and a positive control for cell death (e.g., Saponin).
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
Assay: Perform the cell viability assay according to the manufacturer's protocol. This typically involves adding the assay reagent to the wells and incubating for a specific period.
Data Acquisition: Read the absorbance or fluorescence using a plate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 (the concentration at which 50% of cell viability is inhibited).
Validating Dazostinag Target Engagement In Vivo: A Comparative Guide to CETSA and Alternatives
For researchers, scientists, and drug development professionals, confirming that a therapeutic agent reaches and interacts with its intended target within a living organism is a critical step in preclinical and clinical...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, confirming that a therapeutic agent reaches and interacts with its intended target within a living organism is a critical step in preclinical and clinical development. This guide provides a comprehensive comparison of the Cellular Thermal Shift Assay (CETSA) for validating in vivo target engagement of Dazostinag, a novel STING (Stimulator of Interferon Genes) agonist, with alternative methodologies. Experimental protocols and supporting data are presented to aid in the selection of the most appropriate target validation strategy.
Dazostinag (TAK-676) is a systemically delivered STING agonist that has shown promise in activating innate and adaptive immune responses against tumors in preclinical models and is currently under investigation in clinical trials for various advanced solid tumors.[1][2] The mechanism of action of Dazostinag involves the direct binding to and activation of STING, a transmembrane protein in the endoplasmic reticulum. This binding event triggers a conformational change in the STING protein, leading to downstream signaling cascades that result in the production of type I interferons and other pro-inflammatory cytokines.[3][4][5] Verifying that Dazostinag effectively engages with STING in a complex in vivo environment is paramount for establishing a clear pharmacokinetic/pharmacodynamic (PK/PD) relationship and for determining optimal dosing regimens.
The Role of CETSA in Validating Dazostinag's In Vivo Target Engagement
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique that allows for the direct assessment of a drug's binding to its target protein in a native physiological context, including within cells, tissues, and whole organisms. The fundamental principle of CETSA is that the binding of a ligand, such as Dazostinag, to its target protein, STING, can alter the protein's thermal stability. This change in stability can be quantified by heating the biological sample to various temperatures and then measuring the amount of soluble (un-denatured) target protein remaining. An increase in the melting temperature (Tm) of the target protein in the presence of the drug indicates target engagement.
Recent advancements in CETSA, particularly when coupled with high-throughput detection methods like mass spectrometry (CETSA-MS), have enabled proteome-wide analysis of drug-target interactions, offering insights into both on-target engagement and potential off-target effects.[6][7][8][9][10] Notably, a high-throughput CETSA assay has been successfully developed for STING agonists, demonstrating a significant thermal stabilization of the STING protein upon agonist binding.[11]
Dazostinag's Signaling Pathway and CETSA Workflow
The following diagrams illustrate the STING signaling pathway activated by Dazostinag and a generalized experimental workflow for validating its in vivo target engagement using CETSA.
Dazostinag activates the STING signaling pathway.
Generalized workflow for in vivo CETSA of Dazostinag.
Comparative Analysis of Target Engagement Methodologies
While CETSA offers a direct and physiologically relevant measure of target engagement, other techniques can also provide valuable insights. The choice of method often depends on the specific research question, available resources, and the stage of drug development.
Method
Principle
Advantages for Dazostinag
Limitations
Typical Throughput
CETSA (Cellular Thermal Shift Assay)
Ligand binding alters the thermal stability of the target protein.
- Direct, label-free detection of target engagement in vivo.- Applicable to various tissues (tumor, spleen, PBMCs).- CETSA-MS allows for off-target profiling.
- Requires a specific antibody for Western Blot or access to mass spectrometry.- Not all ligand binding events result in a thermal shift.
Low (Western Blot) to High (CETSA-MS)
SPROX (Stability of Proteins from Rates of Oxidation)
Ligand binding protects the target protein from chemical denaturation and subsequent oxidation.
- Provides information on protein stability and conformational changes.- Can be performed in complex biological mixtures.
- Indirect measure of target binding.- Can be technically complex.
Low to Medium
DARTS (Drug Affinity Responsive Target Stability)
Ligand binding protects the target protein from proteolytic degradation.
- Simple and cost-effective.- Does not require specialized equipment.
- Less quantitative than CETSA.- Prone to artifacts from non-specific protein protection.
Ligand binding alters the proteolytic cleavage pattern of the target protein.
- Can identify the binding site of the drug.- Provides structural information about the drug-target interaction.
- Requires mass spectrometry.- Data analysis can be complex.
Low
NanoBRET™/HiBiT
Ligand binding induces a change in bioluminescence resonance energy transfer (BRET) or protein complementation.
- High-throughput and quantitative.- Can be performed in live cells.
- Requires genetic modification of the target protein (fusion tags).- May not be suitable for in vivo tissue analysis.
High
Experimental Protocols
In Vivo CETSA Protocol for Dazostinag (Hypothetical)
This protocol is adapted from established in vivo CETSA procedures and tailored for the analysis of Dazostinag's engagement with STING.[12][13][14]
1. Animal Dosing and Tissue Collection:
Administer Dazostinag intravenously to tumor-bearing mice at various doses and time points.
At the designated time points, euthanize the mice and immediately collect tumors, spleens, and peripheral blood for PBMC isolation.
2. Sample Preparation:
Tumors and Spleens: Homogenize tissues in ice-cold PBS supplemented with protease and phosphatase inhibitors.
PBMCs: Isolate PBMCs from whole blood using density gradient centrifugation.
Determine the protein concentration of the lysates and normalize all samples.
3. Thermal Shift Assay:
Aliquot the lysates into PCR tubes or a 96-well plate.
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a fixed duration (e.g., 3-5 minutes), followed by immediate cooling on ice.
4. Separation of Soluble and Aggregated Proteins:
Centrifuge the heated samples at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
5. Analysis of Soluble STING:
Western Blot:
Carefully collect the supernatant (soluble fraction).
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
Probe the membrane with a specific primary antibody against STING, followed by a secondary antibody.
Detect the signal and quantify the band intensities.
Mass Spectrometry (CETSA-MS):
Prepare the supernatant for proteomic analysis (e.g., digestion, TMT labeling).
Analyze the samples by LC-MS/MS to identify and quantify thousands of proteins, including STING.
6. Data Analysis:
Plot the relative amount of soluble STING as a function of temperature for each treatment group.
Fit the data to a sigmoidal curve to determine the melting temperature (Tm).
A positive thermal shift (ΔTm) in the Dazostinag-treated groups compared to the vehicle control indicates target engagement.
Alternative Method: NanoBRET™ Target Engagement Assay (In Vitro)
This protocol provides a high-throughput alternative for assessing target engagement in a cellular context.
1. Cell Line Generation:
Create a stable cell line expressing STING fused to a NanoLuc® luciferase tag.
2. Assay Setup:
Seed the engineered cells in a 96- or 384-well plate.
Add a cell-permeable fluorescent tracer that binds to STING.
Add varying concentrations of Dazostinag.
3. BRET Measurement:
Add the NanoBRET™ substrate.
Measure the BRET signal, which is the ratio of the tracer emission to the luciferase emission.
4. Data Analysis:
A decrease in the BRET signal with increasing concentrations of Dazostinag indicates that the drug is displacing the fluorescent tracer and engaging with STING.
Calculate the IC50 value to determine the potency of target engagement.
Conclusion
Validating the in vivo target engagement of Dazostinag is essential for its continued development as a promising cancer immunotherapy. CETSA stands out as a robust and physiologically relevant method for directly measuring the interaction between Dazostinag and STING in preclinical models. Its adaptability to various tissue types and the potential for proteome-wide analysis with CETSA-MS provide a comprehensive understanding of the drug's behavior in a complex biological system. While alternative methods like NanoBRET™ offer higher throughput for in vitro screening, CETSA provides invaluable in vivo data that can bridge the gap between preclinical findings and clinical outcomes. The selection of the most appropriate target engagement assay will ultimately depend on the specific scientific questions being addressed and the resources available to the research team.
Predicting Dazostinag Treatment Response: A Comparative Guide to Biomarker Discovery
For Researchers, Scientists, and Drug Development Professionals Introduction Dazostinag (TAK-676) is a novel, systemically administered small molecule agonist of the Stimulator of Interferon Genes (STING) pathway, curren...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dazostinag (TAK-676) is a novel, systemically administered small molecule agonist of the Stimulator of Interferon Genes (STING) pathway, currently under clinical investigation for the treatment of advanced solid tumors.[1][2] Activation of the STING pathway in the tumor microenvironment initiates a cascade of innate and adaptive immune responses, leading to the production of type I interferons (IFNs) and subsequent activation of dendritic cells, natural killer (NK) cells, and cytotoxic T lymphocytes.[1][3] This guide provides a comparative overview of biomarker strategies for predicting treatment response to Dazostinag, with a focus on experimental data and methodologies.
Dazostinag: Mechanism of Action and Clinical Development
Dazostinag is being evaluated as a single agent and in combination with the anti-PD-1 immune checkpoint inhibitor pembrolizumab (B1139204) in the Phase 1/2 iintune-1 clinical trial (NCT04420884) for patients with advanced or metastatic solid tumors, including head and neck squamous cell carcinoma (HNSCC) and colorectal cancer (CRC).[4][5] Emerging data from this trial have demonstrated a manageable safety profile and encouraging preliminary efficacy.[6]
Signaling Pathway of Dazostinag
Dazostinag activates the STING pathway, leading to a pro-inflammatory tumor microenvironment and anti-tumor immunity.
Several potential biomarkers are being investigated to predict and monitor the response to Dazostinag treatment. These can be broadly categorized into pharmacodynamic markers of STING activation and markers of the resulting anti-tumor immune response.
Pharmacodynamic Biomarkers: The STING_19 Gene Signature
A key pharmacodynamic biomarker developed for Dazostinag is a 19-gene RNA sequencing (RNASeq) signature, termed "STING_19".[5] This signature was developed by treating peripheral blood mononuclear cells (PBMCs) from healthy donors with Dazostinag ex vivo and identifying a network of biologically connected genes that showed a significant dose-dependent response.[5] Of the 19 genes, 17 are involved in the interferon pathway, underscoring the on-target effect of Dazostinag.[5]
The activation of the STING pathway by Dazostinag is expected to lead to an influx of immune cells into the tumor microenvironment. Therefore, monitoring changes in immune cell populations and their activation status can serve as a predictive biomarker.
Table 2: Immune Cell Infiltration and Activation
Biomarker
Method
Observation
CD8+ T-cell infiltration
Immunohistochemistry (IHC)
Enhanced T-cell infiltration in tumor biopsies at Dazostinag doses ≥5 mg.[4]
IFN-γ expression
RNA-sequencing
Dose-responsive induction of IFN-γ, with a median 49-fold increase at 14 mg Dazostinag.[4]
Circulating cytokines/chemokines
Immunoassay
Dose-dependent induction of cytokine responses.[4]
Comparison with Other STING Agonists
Several other STING agonists are in clinical development, offering a landscape for comparison. While direct head-to-head clinical data is limited, preclinical and early clinical findings provide some insights.
Table 3: Comparison of STING Agonists in Development
STING Agonist
Developer
Route of Administration
Key Clinical Trial Findings/Status
Dazostinag (TAK-676)
Takeda
Intravenous
Phase 1/2 (iintune-1) ongoing; ORR of 34% in HNSCC expansion cohort.[6]
ADU-S100 (MIW815)
Aduro/Novartis
Intratumoral
Phase 1/2 trials showed limited single-agent activity; development discontinued.[7]
MK-2118
Merck
Intratumoral, Subcutaneous
Phase 1 trial (NCT03249792) in combination with pembrolizumab; results not yet fully disclosed.[6]
SB 11285
Spring Bank
Intravenous
Preclinical data showed significant tumor growth inhibition.[8]
E7766
Eisai
Intravenous
Phase 1 trial (NCT04144140) ongoing in advanced solid tumors.
Preclinical studies have suggested potential differences in potency and efficacy between various STING agonists. For instance, in murine tumor models, the investigational agent BMS-986301 demonstrated a higher rate of tumor regression compared to ADU-S100.[7]
Comparison with Standard of Care
The clinical development of Dazostinag is focused on patient populations with advanced solid tumors, often after progression on standard therapies. A comparison with the current standard of care (SOC) provides context for its potential clinical utility.
Table 4: Standard of Care for Relevant Patient Populations
Regorafenib or Trifluridine/Tipiracil. For dMMR/MSI-H tumors, Nivolumab or Pembrolizumab.[4][6]
Experimental Protocols
STING_19 Gene Signature Development Workflow
Caption: Workflow for the development of the STING_19 gene signature.
Methodology:
Cell Culture: Peripheral blood mononuclear cells (PBMCs) were isolated from healthy donors.
Treatment: PBMCs were treated ex vivo with a vehicle control or varying concentrations of Dazostinag (0.33-10 µM) for 6 hours.[5]
RNA Extraction and Sequencing: Total RNA was extracted from the treated cells and subjected to RNA sequencing to obtain whole-transcriptome data.
Data Analysis: Protein-coding genes were filtered based on expression levels and low variance. A dose-response mixed model was used to identify genes with a significant response to Dazostinag (FDR ≤ 0.05 and fold change ≥ 1.5 at 0.33 µM).[5]
Network Analysis: Genes with a significant dose-response were subjected to network analysis to identify biologically connected gene networks.
Signature Identification: A 19-gene network with a robust and significant response to Dazostinag was identified and designated as the STING_19 signature.[5]
Immunohistochemistry (IHC) for CD8+ T-cell Infiltration
Protocol:
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor biopsy sections (4-5 µm) are deparaffinized and rehydrated.
Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate (B86180) buffer (pH 6.0).
Peroxidase Block: Endogenous peroxidase activity is quenched with 3% hydrogen peroxide.
Blocking: Non-specific antibody binding is blocked using a serum-based blocking solution.
Primary Antibody Incubation: Slides are incubated with a primary antibody specific for CD8 (e.g., clone C8/144B) overnight at 4°C.
Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a DAB (3,3'-Diaminobenzidine) substrate for visualization.
Counterstaining: Slides are counterstained with hematoxylin (B73222) to visualize cell nuclei.
Analysis: The density of CD8+ T-cells within the tumor microenvironment is quantified by a pathologist or using digital image analysis software.
Conclusion
The discovery and validation of predictive biomarkers are paramount for the successful clinical development of novel cancer immunotherapies like Dazostinag. The STING_19 gene signature represents a promising pharmacodynamic biomarker that confirms the on-target activity of Dazostinag. Furthermore, monitoring the immune response within the tumor microenvironment, particularly the infiltration of CD8+ T-cells, provides a more direct measure of the desired anti-tumor effect. As more data from ongoing clinical trials become available, a multi-faceted biomarker approach, integrating pharmacodynamic and immune response markers, will likely be essential for identifying patients who will derive the most benefit from Dazostinag therapy. Continued research and head-to-head comparisons with other STING agonists will further refine our understanding of the optimal use of this emerging class of cancer therapeutics.
Evaluating Dazostinag: An Immunological Perspective on Efficacy and Memory Response in Oncology
An Important Clarification on "Memory Response" : Initial analysis of "Dazostinag" (also known as TAK-676) reveals that while the term "memory response" is associated with this investigational drug, it pertains to immuno...
Author: BenchChem Technical Support Team. Date: December 2025
An Important Clarification on "Memory Response" : Initial analysis of "Dazostinag" (also known as TAK-676) reveals that while the term "memory response" is associated with this investigational drug, it pertains to immunological memory , specifically the generation of a lasting T-cell immunity against cancer cells.[1] Current scientific literature and ongoing clinical trials do not support the evaluation of Dazostinag for cognitive enhancement or memory improvement in a neurological context. This guide, therefore, focuses on the long-term efficacy and immunological memory response of Dazostinag within its designated therapeutic area: oncology.
Dazostinag is an investigational STimulator of INterferon Genes (STING) agonist designed for the treatment of advanced or metastatic solid tumors.[2][3][4][5] It is currently undergoing Phase 1 and Phase 2 clinical trials, both as a monotherapy and in combination with other anti-cancer agents like the checkpoint inhibitor pembrolizumab (B1139204).[2][6]
Mechanism of Action: The STING Pathway
Dazostinag functions by activating the STING pathway, a critical component of the innate immune system.[1][7] This activation leads to the production of type I interferons and other pro-inflammatory cytokines, which in turn stimulate an anti-tumor immune response.[8][9] This process involves the recruitment and activation of dendritic cells, natural killer (NK) cells, and cytotoxic T-cells within the tumor microenvironment.[9] Preclinical studies have shown that Dazostinag can induce dose-dependent activation of the STING signaling pathway and type I IFNs in both murine and human cell lines.[9]
Below is a diagram illustrating the signaling pathway activated by Dazostinag.
Dazostinag's STING Pathway Activation
Long-Term Efficacy and Clinical Data
The long-term efficacy of Dazostinag is currently being evaluated in clinical trials. The primary endpoints of these studies are safety, tolerability, and anti-tumor activity.[10] Available data from early-phase trials indicate a manageable safety profile and preliminary signs of efficacy.[11]
Metric
Dazostinag (Monotherapy & Combination Therapy)
Source
Indications
Advanced or metastatic solid tumors, including non-small-cell lung cancer (NSCLC), triple-negative breast cancer (TNBC), and squamous-cell carcinoma of the head and neck (SCCHN).
Induction of Type 1 IFN signaling, shift of macrophages to a pro-inflammatory phenotype, and enrichment of cytotoxic T-cells in the tumor microenvironment.
As Dazostinag is an immuno-oncology agent, a direct comparison to cognitive enhancers is not scientifically relevant. A more appropriate comparison is with other cancer therapies that modulate the immune system.
Drug Class
Mechanism of Action
Examples
Role in Cancer Therapy
STING Agonists
Activate the STING pathway to induce an innate immune response against tumors.
Dazostinag (TAK-676)
Investigational; aims to turn "cold" tumors (with low immune cell infiltration) into "hot" tumors more susceptible to immune attack.[8]
Checkpoint Inhibitors
Block proteins (like PD-1/PD-L1) that prevent the immune system from attacking cancer cells.
Pembrolizumab, Nivolumab
Standard of care for various cancers; releases the "brakes" on the immune system.
Cholinesterase Inhibitors
Increase levels of acetylcholine, a neurotransmitter involved in memory and learning.
Donepezil, Rivastigmine
Used to manage symptoms of Alzheimer's disease and other dementias.[13][14][15]
NMDA Receptor Antagonists
Regulate the activity of glutamate, another neurotransmitter important for learning and memory.
Memantine
Used for moderate-to-severe Alzheimer's disease.[13][15]
Experimental Protocols
The evaluation of Dazostinag involves a range of preclinical and clinical methodologies to assess its safety, mechanism of action, and efficacy.
Study Design : An open-label, dose-escalation, and dose-expansion Phase 1/2 study.[2][4]
Population : Adults with advanced or metastatic solid tumors.[2]
Phases :
Dose Escalation : To determine the safety, tolerability, and recommended dose of Dazostinag, both as a single agent and in combination with pembrolizumab.[3]
Dose Expansion : To further evaluate the safety and efficacy in specific cancer types, such as SCCHN and colorectal cancer.[3]
Primary Outcome Measures :
Incidence of Treatment-Emergent Adverse Events (TEAEs).
Number of participants with Dose-Limiting Toxicities (DLTs).[3]
Methodology : Participants receive intravenous infusions of Dazostinag at escalating doses. In combination arms, pembrolizumab is administered at a standard dose. Treatment continues until disease progression or unacceptable toxicity.[3][6] The total study duration is approximately 68 months.[2]
Dazostinag's Impact on the Tumor Microenvironment: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of Dazostinag (TAK-676), a systemically delivered STING (Stimulator of Interferon Genes) agonist, and its impact...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Dazostinag (TAK-676), a systemically delivered STING (Stimulator of Interferon Genes) agonist, and its impact on the tumor microenvironment (TME). Dazostinag is designed to activate the innate immune system, leading to a cascade of anti-tumor responses. Its performance will be compared with other STING agonists that have entered clinical development, supported by available experimental data.
Introduction to Dazostinag and STING Agonism
Dazostinag is a novel, synthetic cyclic dinucleotide STING agonist.[1][2] The STING pathway is a critical component of the innate immune system that detects cytosolic DNA, a signal of viral infection or cellular damage.[3] Activation of STING in immune cells, particularly dendritic cells (DCs), leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[1][2] This, in turn, promotes the recruitment and activation of various immune cells, including natural killer (NK) cells and cytotoxic T lymphocytes (CTLs), transforming an immunologically "cold" tumor into a "hot" one that is more susceptible to immune-mediated killing.[4][5] Dazostinag has been shown in preclinical models to activate dendritic cells, NK cells, and T cells, leading to anti-tumor responses.[1][2]
Comparative Analysis of Dazostinag and Other STING Agonists
While direct head-to-head studies are limited, a comparative analysis can be drawn from individual preclinical and clinical trial data for Dazostinag and other notable STING agonists such as ADU-S100 (MIW815) and MK-1454.
Dazostinag (TAK-676):
Dazostinag, optimized for systemic delivery, has demonstrated the ability to induce type I IFN signaling and remodel the TME in human tumors.[1][6] Studies have shown that Dazostinag promotes a pro-inflammatory environment characterized by the recruitment of cytotoxic T cells and a shift in macrophage polarization from an immune-suppressive M2 phenotype to a pro-inflammatory M1 phenotype.[1][6] In combination with chemotherapy, Dazostinag has been shown to enhance cellular apoptosis in the TME.[1][6] Clinical trial data indicates that Dazostinag, both as a single agent and in combination with pembrolizumab (B1139204), enhances anti-tumor immune cell activity and CD8+ T-cell tumor infiltration.[7]
ADU-S100 (MIW815):
ADU-S100 is a synthetic cyclic dinucleotide that was one of the first STING agonists to enter clinical trials. Preclinical studies showed that intratumoral injection of ADU-S100 led to the induction of tumor-specific CD8+ T cells and enhanced the efficacy of immune checkpoint inhibitors. However, in clinical trials, ADU-S100 demonstrated limited single-agent activity, with only one confirmed partial response in its first-in-human trial. Combination trials with checkpoint inhibitors also did not show substantial anti-tumor activity, leading to the discontinuation of its development.
MK-1454:
MK-1454 is another synthetic CDN STING agonist. In a phase 1 trial, as a monotherapy, it did not produce any complete or partial responses. However, when combined with pembrolizumab, a response rate of 24% was observed, with a significant reduction in the size of both injected and non-injected lesions, suggesting a systemic anti-tumor effect.
Comparative Insights:
While all three agents activate the STING pathway, their clinical outcomes have varied. Dazostinag's development for systemic administration is a key differentiator, potentially allowing for the treatment of metastatic disease more effectively than intratumorally injected agents. The promising early clinical data for Dazostinag in combination with pembrolizumab, particularly the observed enhancement of T-cell infiltration, suggests a potent immunomodulatory effect on the TME.[7] The limited success of ADU-S100 highlights the challenges in translating preclinical efficacy to clinical benefit for STING agonists. The abscopal responses seen with MK-1454 in combination with pembrolizumab underscore the potential of STING agonism to induce systemic anti-tumor immunity.
Data Presentation
Table 1: Comparative Effects of STING Agonists on Tumor Microenvironment
Detailed methodologies are crucial for the accurate evaluation and comparison of STING agonists. Below are representative protocols for key experiments.
Multiplex Immunohistochemistry (IHC) for Immune Cell Profiling in Tumor Tissues
Objective: To identify and quantify different immune cell populations within the tumor microenvironment.
Protocol:
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor sections (4-5 µm) are deparaffinized and rehydrated.
Antigen Retrieval: Heat-induced epitope retrieval is performed using a suitable buffer (e.g., citrate (B86180) buffer pH 6.0 or Tris-EDTA pH 9.0).
Blocking: Sections are blocked with a protein block solution to prevent non-specific antibody binding.
Primary Antibody Incubation: Sections are incubated with a panel of primary antibodies targeting immune cell markers (e.g., CD3 for T cells, CD8 for cytotoxic T cells, CD68 for macrophages, CD163 for M2 macrophages, FoxP3 for regulatory T cells).
Secondary Antibody and Detection: A tyramide signal amplification (TSA)-based method is used for sequential detection of multiple markers on the same slide. Each primary antibody is followed by a corresponding HRP-conjugated secondary antibody and a specific fluorophore-conjugated tyramide.
Antibody Stripping: After each round of staining, the slide is treated with a stripping agent to remove the primary and secondary antibodies before the next round of staining.
Counterstaining and Mounting: Nuclei are counterstained with DAPI, and the slide is mounted with a coverslip.
Imaging and Analysis: Slides are scanned using a multispectral imaging system. Image analysis software is used to quantify the number and density of different immune cell populations and their spatial relationships within the tumor.
Flow Cytometry for T-Cell Activation and Phenotyping
Objective: To quantify T-cell populations and assess their activation state in tumor and peripheral blood.
Protocol:
Single-Cell Suspension: Fresh tumor tissue is mechanically and enzymatically digested to obtain a single-cell suspension. Peripheral blood mononuclear cells (PBMCs) are isolated from blood samples by density gradient centrifugation.
Surface Staining: Cells are stained with a cocktail of fluorescently-labeled antibodies against surface markers (e.g., CD3, CD4, CD8, PD-1, TIM-3, LAG-3).
Viability Staining: A viability dye is included to exclude dead cells from the analysis.
Intracellular Staining (Optional): For intracellular markers like Ki-67 (proliferation) or IFN-γ (cytokine production), cells are fixed and permeabilized before staining with specific antibodies.
Data Acquisition: Samples are run on a multi-color flow cytometer.
Data Analysis: Flow cytometry data is analyzed using appropriate software to gate on specific cell populations and quantify the expression of markers of interest.
Spatial Transcriptomics for Gene Expression Analysis in the TME
Objective: To analyze gene expression profiles within the spatial context of the tumor microenvironment.
Protocol:
Tissue Preparation: Fresh frozen tumor tissue is sectioned and placed on a spatially barcoded slide.
Staining and Imaging: The tissue section is stained (e.g., H&E) and imaged to visualize the morphology.
Permeabilization and RNA Capture: The tissue is permeabilized to release mRNA, which is then captured by the spatially barcoded oligonucleotides on the slide.
Reverse Transcription and Library Preparation: The captured mRNA is reverse transcribed into cDNA, and sequencing libraries are prepared.
Sequencing: The libraries are sequenced using a next-generation sequencing platform.
Data Analysis: The sequencing data is aligned with the tissue image to map gene expression to specific locations within the tumor. This allows for the identification of gene expression patterns associated with different regions of the TME, such as the tumor core, invasive margin, and surrounding stroma.
Mandatory Visualization
Caption: The cGAS-STING signaling pathway activated by Dazostinag.
Safe Disposal of Dazostinag: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like Dazostinag are paramount to ensuring laboratory safety and regulatory compliance. Dazost...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like Dazostinag are paramount to ensuring laboratory safety and regulatory compliance. Dazostinag (also known as TAK-676) is an agonist of the stimulator of interferon genes (STING) protein and exhibits antineoplastic activity.[1] As with all antineoplastic agents, Dazostinag should be handled with care due to its potential health hazards, which may include mutagenicity, teratogenicity, or carcinogenicity.[2] Adherence to established safety protocols is essential to minimize exposure risks.
This document provides a comprehensive, step-by-step guide for the proper disposal of Dazostinag, synthesized from general guidelines for antineoplastic and other hazardous drugs. It is crucial to consult your institution's specific safety data sheets (SDS) and standard operating procedures (SOPs), as these may contain additional or superseding information.
Immediate Safety and Handling Precautions
Before beginning any procedure involving Dazostinag, it is imperative to be familiar with its potential hazards. Laboratory personnel must read the relevant Safety Data Sheet (SDS) to understand the risks and the necessary precautions to mitigate them.[2]
Personal Protective Equipment (PPE):
To prevent direct skin contact and inhalation of aerosolized particles, the following PPE should be worn when handling Dazostinag:
Gloves: Double chemotherapy gloves are required for maximum protection.[2] The outer glove should be changed immediately if contaminated.[3]
Gown: A protective, lint-free, non-permeable gown with a solid front, long sleeves, and tight-fitting cuffs is mandatory.[3][4]
Eye Protection: Safety goggles or a face shield should be used where there is a potential for eye contact.[4]
Respiratory Protection: For spills or procedures that may generate aerosols, a respirator mask may be necessary.[3]
All preparation of Dazostinag should be conducted within a ducted biosafety cabinet to further minimize exposure risks.[3]
Step-by-Step Disposal Procedures
The disposal of Dazostinag and any contaminated materials must follow strict protocols for hazardous waste management. Both federal and state laws regulate the disposal of such wastes, often referred to as "RCRA-regulated" wastes.[2]
1. Waste Segregation:
Proper segregation of waste at the point of generation is critical. Do not mix Dazostinag waste with other laboratory waste streams.[2]
Trace Chemotherapy Waste: Items with less than 3% of the original drug remaining, such as empty vials, gloves, gowns, and absorbent pads, should be disposed of in designated yellow chemotherapy waste containers.[5]
Bulk Chemotherapy Waste: Materials containing more than 3% of the original drug, including partially full vials, syringes, or IV bags, must be disposed of as hazardous chemical waste in special black "Bulk" waste containers.[2]
Sharps: Needles, syringes, and other sharp objects contaminated with Dazostinag should be placed in a puncture-resistant sharps container specifically labeled for chemotherapy waste.[3][6] If a syringe contains residual drug (even as little as 0.1 ml), it must be disposed of in a black "Bulk" waste container, not a sharps container.[2]
2. Container Management:
All waste containers must be clearly labeled as "Chemotherapy Waste" or "Hazardous Waste" and include the specific name of the agent (Dazostinag).[2]
Containers should be sealed when not in use and when they are three-quarters full to prevent spills and overfilling.
Store waste containers in a designated, secure area away from general laboratory traffic.
3. Disposal of Contaminated Materials:
PPE: All disposable PPE used while handling Dazostinag should be considered contaminated and disposed of in the yellow trace chemotherapy waste container.[2]
Spills: In the event of a spill, immediately restrict access to the area. Small spills (less than 5 ml) can be cleaned by personnel wearing appropriate PPE.[3] Use absorbent pads to wipe up liquids, then clean the area with a detergent solution followed by water.[3][4] All materials used for spill cleanup must be disposed of as bulk chemotherapy waste.[3]
Unused/Expired Product: Any unused or expired Dazostinag must be disposed of as hazardous chemical waste in a black "Bulk" waste container.[2]
4. Final Disposal:
Once waste containers are full, they must be collected by your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste contractor for final disposal, which is typically incineration for chemotherapy waste.[5]
Quantitative Data Summary
While specific quantitative data for Dazostinag's disposal parameters are not publicly available, the following table summarizes the general classification and disposal of chemotherapy waste.
Waste Type
Description
Disposal Container
Trace Waste
Items contaminated with less than 3% of the drug by weight (e.g., empty vials, gloves, gowns, tubing).[2]
Currently, there are no publicly available, detailed experimental protocols specifically for the disposal of Dazostinag. The procedures outlined above are based on established best practices for the disposal of antineoplastic agents.
Signaling Pathway Activated by Dazostinag:
Dazostinag is an agonist of the STING (Stimulator of Interferon Genes) pathway. Activation of STING is a critical component of the innate immune response. The pathway is initiated when cyclic GMP-AMP synthase (cGAS) detects cytosolic double-stranded DNA (dsDNA) and produces the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to and activates STING, which is located on the endoplasmic reticulum (ER). Upon activation, STING translocates from the ER to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 then dimerizes, translocates to the nucleus, and induces the transcription of type I interferons and other inflammatory cytokines, leading to an anti-tumor immune response.
Mandatory Visualizations
Caption: Dazostinag Disposal Workflow Diagram.
Caption: Dazostinag's Mechanism via STING Pathway.
Essential Safety and Logistical Information for Handling Dazostinag
Disclaimer: This document provides guidance on the safe handling of Dazostinag based on its classification as a potent, physiologically active STING agonist with antineoplastic properties. No specific Safety Data Sheet (...
Author: BenchChem Technical Support Team. Date: December 2025
Disclaimer: This document provides guidance on the safe handling of Dazostinag based on its classification as a potent, physiologically active STING agonist with antineoplastic properties. No specific Safety Data Sheet (SDS) for Dazostinag was publicly available at the time of writing. Therefore, these recommendations are derived from best practices for handling cytotoxic and potent research compounds. Researchers must consult their institution's safety office and a qualified safety professional before handling this compound.
Personal Protective Equipment (PPE)
Appropriate PPE is critical to minimize exposure risk when handling Dazostinag. The following table summarizes the recommended PPE for various laboratory activities.
Activity
Required Personal Protective Equipment
Compound Receipt and Storage
- One pair of chemotherapy-rated nitrile gloves[1]
Weighing and Reconstituting (in a certified chemical fume hood or biological safety cabinet)
- Double chemotherapy-rated nitrile gloves (outer glove over gown cuff)[1][2] - Disposable gown made of polyethylene-coated polypropylene (B1209903) or a similar laminate material[1] - Safety glasses with side shields or a full-face shield[1][3] - NIOSH-approved N95 respirator or higher[1][3]
In Vitro and In Vivo Dosing
- Double chemotherapy-rated nitrile gloves[2] - Disposable, fluid-resistant gown[3] - Safety glasses with side shields[3]
Waste Disposal
- Double chemotherapy-rated nitrile gloves[2] - Disposable gown[3] - Safety glasses with side shields[3]
Spill Cleanup
- Double chemotherapy-rated nitrile gloves (industrial thickness, >0.45mm, may be required for large spills)[4] - Disposable, fluid-resistant gown[3] - Full-face shield and splash goggles[1] - NIOSH-approved N95 respirator or higher (a higher level of respiratory protection may be necessary depending on the spill size and volatility of the solvent)[3]
Operational Plans
Preparation:
All handling of Dazostinag powder should be performed in a designated area, such as a certified chemical fume hood or a Class II biological safety cabinet, to prevent inhalation of the powder.
Before starting work, ensure that a chemical spill kit is readily accessible.
Prepare all necessary materials and equipment in the hood to minimize traffic in and out of the containment area.
Weighing and Reconstitution:
Wear the appropriate PPE as outlined in the table above.
Use a dedicated set of spatulas and weighing papers for Dazostinag.
To avoid generating dust, handle the powder gently.
When reconstituting, slowly add the solvent to the vial containing the Dazostinag powder to minimize aerosolization.
Administration:
When administering Dazostinag in a research setting, use appropriate PPE to protect against splashes and spills.
Employ safe needle practices to prevent accidental needlestick injuries.
Dazostinag and all materials contaminated with it should be treated as cytotoxic waste.
Segregation:
Do not mix Dazostinag waste with regular laboratory trash.[5]
All contaminated items, including gloves, gowns, vials, pipette tips, and bench paper, must be segregated into designated cytotoxic waste containers.[3]
Waste Containers:
Use clearly labeled, leak-proof, and puncture-resistant containers for cytotoxic waste.[3] These containers are often color-coded (e.g., purple or yellow with a cytotoxic symbol) for easy identification.[3][6]
Sharps contaminated with Dazostinag (needles, syringes) must be disposed of in a designated cytotoxic sharps container.[3]
Final Disposal:
Cytotoxic waste must be disposed of through a licensed hazardous waste disposal service, typically involving high-temperature incineration.[6]
Follow all local, state, and federal regulations for the disposal of cytotoxic waste.
Emergency Procedures: Spill Cleanup
In the event of a Dazostinag spill, follow these steps:
Evacuate and Alert:
Immediately alert others in the vicinity and evacuate the immediate area of the spill.
If the spill is large or involves a highly volatile solvent, evacuate the entire laboratory and contact your institution's emergency response team.
Secure the Area:
Restrict access to the spill area.
If a flammable solvent is involved, eliminate all sources of ignition.
Don Appropriate PPE:
Wear the appropriate PPE for spill cleanup as detailed in the PPE table.
Contain the Spill:
For liquid spills, use absorbent pads or spill pillows to contain the spill and prevent it from spreading.[2] Work from the outside of the spill inwards.[7]
For powder spills, gently cover the spill with damp paper towels to avoid generating dust.
Clean the Spill:
Use a chemical spill kit to absorb the spilled material.
Place all contaminated materials (absorbent pads, paper towels, etc.) into a designated cytotoxic waste container.
Decontaminate the Area:
Once the visible spill has been cleaned, decontaminate the area with an appropriate cleaning solution (e.g., a detergent solution followed by a rinse with water), as recommended by your institution's safety protocols.
Place all decontamination materials into the cytotoxic waste container.
Dispose of Waste:
Seal the cytotoxic waste container and label it as "Spill Debris" with the name of the chemical.
Arrange for disposal through your institution's hazardous waste program.
Report the Incident:
Report the spill to your supervisor and your institution's environmental health and safety office.
Dazostinag Mechanism of Action: STING Signaling Pathway
Dazostinag is a STING (Stimulator of Interferon Genes) agonist.[4] It activates the STING signaling pathway, which plays a crucial role in the innate immune response to cytosolic DNA, leading to the production of type I interferons and other inflammatory cytokines.[8]
Dazostinag activates the STING pathway, leading to gene transcription.